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  • Product: Methyl 2,4-difluoro-3-nitrobenzoate
  • CAS: 1806335-57-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of Methyl 2,4-difluoro-3-nitrobenzoate

Executive Summary As drug discovery pivots towards increasingly complex macrocyclic and highly functionalized small molecules, the demand for precision-engineered building blocks has surged. Methyl 2,4-difluoro-3-nitrobe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots towards increasingly complex macrocyclic and highly functionalized small molecules, the demand for precision-engineered building blocks has surged. Methyl 2,4-difluoro-3-nitrobenzoate (CAS: 1806335-57-8) [1] represents a pinnacle of such rational design. This guide, authored from the perspective of a Senior Application Scientist, deconstructs the physicochemical properties, mechanistic reactivity, and protocol-driven applications of this critical intermediate, particularly emphasizing its role in synthesizing next-generation Peptidylarginine Deiminase 4 (PAD4) inhibitors[2].

Physicochemical Profiling

Understanding the baseline physical and chemical parameters is essential for predicting solubility, reactivity, and downstream pharmacokinetic properties. The table below summarizes the core metrics of Methyl 2,4-difluoro-3-nitrobenzoate[1][3].

PropertyValueCausality / Significance in Synthesis
Molecular Formula C8H5F2NO4High fluorine content enhances lipophilicity and metabolic stability in final drug candidates.
Molecular Weight 217.13 g/mol Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
CAS Number 1806335-57-8Unique identifier for procurement and regulatory tracking.
Physical State Solid (Powder)Facilitates easy weighing and handling; stable at room temperature under an inert atmosphere.
Hydrogen Bond Donors 0Lack of protic hydrogens ensures complete compatibility with strong bases during substitution reactions.
Hydrogen Bond Acceptors 6High density of acceptors influences target protein binding (e.g., within the PAD4 catalytic pocket).
Topological Polar Surface Area ~71.4 ŲOptimal TPSA for maintaining cellular permeability while providing necessary polarity for target engagement.

Structural Chemistry & Mechanistic Reactivity

The synthetic value of Methyl 2,4-difluoro-3-nitrobenzoate lies in its highly polarized aromatic system.

Causality of Reactivity: The presence of the strongly electron-withdrawing nitro (-NO2) group at the C3 position severely depletes the electron density of the aromatic ring. This effect is most pronounced at the ortho and para positions (C2 and C4). Concurrently, the methyl ester (-COOCH3) at C1 further activates these positions.

When subjected to nucleophilic aromatic substitution (SNAr), the fluorine at C4 is typically displaced preferentially over the C2 fluorine. This regioselectivity is driven by steric hindrance: the C2 position is sterically congested by the adjacent bulky ester and nitro groups, whereas the C4 position is highly accessible to incoming nucleophiles, such as primary amines. This predictable reactivity allows chemists to build complex, multi-substituted aromatic rings with absolute regiochemical control.

Application in Drug Development: PAD4 Inhibitors

Methyl 2,4-difluoro-3-nitrobenzoate is a cornerstone in the synthesis of macrocyclic inhibitors targeting Peptidylarginine Deiminase 4 (PAD4)[2]. PAD4 is an enzyme responsible for the citrullination of histones, a process deeply implicated in Neutrophil Extracellular Trap (NET) formation (NETosis) and autoimmune diseases like rheumatoid arthritis[2].

By leveraging the regioselective SNAr capabilities of this building block, researchers can attach chiral amines at the C4 position. Subsequent reduction of the C3 nitro group yields an aniline derivative, which serves as a critical anchor point for macrocyclization—a structural motif that locks the inhibitor into a bioactive conformation, drastically enhancing binding affinity and selectivity for PAD4 over other PAD isozymes[2].

PAD4_Logic A Methyl 2,4-difluoro-3-nitrobenzoate (Core Scaffold) B Macrocyclic PAD4 Inhibitor (Optimized Conformation) A->B Synthesis C PAD4 Enzyme Active Site (Catalytic Blockade) B->C Binding D Inhibition of Histone Citrullination (Biochemical Effect) C->D Prevents E Suppression of NETosis & Autoimmune Inflammation D->E Leads to

Logical progression from the core scaffold to PAD4 inhibition and therapeutic effect.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols detail the step-by-step transformation of Methyl 2,4-difluoro-3-nitrobenzoate. Each step is designed as a self-validating system, incorporating mechanistic checks to guarantee success.

Protocol 1: Regioselective SNAr with a Primary Amine

Objective: Selective displacement of the C4 fluorine to yield Methyl 4-(alkylamino)-2-fluoro-3-nitrobenzoate.

  • Preparation: Dissolve Methyl 2,4-difluoro-3-nitrobenzoate (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

    • Causality Check: Anhydrous THF prevents competitive hydrolysis of the methyl ester or displacement of fluorine by hydroxide ions.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

    • Causality Check: DIPEA acts as a non-nucleophilic base to scavenge the hydrofluoric acid (HF) byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Cool the reaction mixture to 0°C using an ice bath. Add the primary amine (e.g., cis-2-(difluoromethyl)cyclopropan-1-amine) (1.05 eq) dropwise[2].

    • Causality Check: The low temperature is critical. It kinetically traps the reaction at mono-substitution, preventing the excess thermal energy required to overcome the steric barrier for C2 fluorine displacement.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progression via LC-MS. The mass shift should correspond to the exact mass of the mono-substituted product.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Chemoselective Nitro Group Reduction

Objective: Reduction of the C3 nitro group to an amine without hydrodefluorination of the C2 fluorine.

  • Preparation: Dissolve the intermediate from Protocol 1 in a solvent mixture of Ethanol and Water (4:1 v/v).

  • Reagent Addition: Add Iron (Fe) powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (5.0 eq).

    • Causality Check: The Fe/NH₄Cl system is deliberately chosen over Palladium-catalyzed hydrogenation (Pd/C, H₂). Palladium can catalyze the unwanted hydrodefluorination of the remaining C2 fluorine, destroying the structural integrity of the scaffold. Fe/NH₄Cl provides a mild, chemoselective reduction of the nitro group.

  • Execution: Heat the mixture to 70°C for 2 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, and isolate the organic layer.

Synthetic_Workflow A Methyl 2,4-difluoro-3-nitrobenzoate (Starting Material) B Regioselective SNAr (Primary Amine, DIPEA, 0°C) A->B C Methyl 4-(alkylamino)-2-fluoro-3-nitrobenzoate (Intermediate 1) B->C D Chemoselective Reduction (Fe, NH4Cl, 70°C) C->D E Methyl 3-amino-4-(alkylamino)-2-fluorobenzoate (Intermediate 2) D->E F Macrocyclization & Saponification (Target Scaffold) E->F

Step-by-step synthetic workflow from starting material to macrocyclic target scaffold.

References

  • Title: IL296923A / WO 2021/222353 - Macrocyclic inhibitors of peptidylarginine deaminases Source: Google Patents URL

Sources

Exploratory

A Technical Guide to the Thermodynamic Properties of Difluoronitrobenzene Isomers for Researchers and Drug Development Professionals

Abstract: The six isomers of difluoronitrobenzene are of significant interest in medicinal chemistry and material science due to their unique physicochemical properties. A thorough understanding of their thermodynamic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The six isomers of difluoronitrobenzene are of significant interest in medicinal chemistry and material science due to their unique physicochemical properties. A thorough understanding of their thermodynamic characteristics is paramount for optimizing reaction conditions, predicting stability, and guiding rational drug design. This guide provides an in-depth analysis of the thermodynamic properties of these isomers, blending experimental data with computational insights to offer a comprehensive resource for researchers. We will delve into the methodologies for determining key thermodynamic parameters, discuss the underlying structural and electronic factors that govern their relative stabilities, and present these findings in a clear, accessible format.

Introduction: The Significance of Difluoronitrobenzene Isomers in Modern Research

Difluoronitrobenzene isomers serve as crucial building blocks in the synthesis of a wide array of pharmaceutical compounds and functional materials. The position of the fluorine and nitro substituents on the benzene ring dramatically influences the molecule's electronic properties, reactivity, and intermolecular interactions. Consequently, a precise understanding of the thermodynamic landscape of these isomers is not merely academic; it is a critical component of process development, enabling chemists to favor the formation of a desired isomer and predict its behavior in subsequent transformations.

This guide will explore the key thermodynamic properties, including enthalpy of formation, entropy, and Gibbs free energy, which collectively determine the relative stability and equilibrium distribution of the six difluoronitrobenzene isomers: 2,3-difluoronitrobenzene, 2,4-difluoronitrobenzene, 2,5-difluoronitrobenzene, 2,6-difluoronitrobenzene, 3,4-difluoronitrobenzene, and 3,5-difluoronitrobenzene.

Unveiling Thermodynamic Stabilities: A Comparative Analysis

The relative stability of the difluoronitrobenzene isomers is a direct consequence of the interplay between resonance effects, inductive effects, and intramolecular interactions. The nitro group is a strong electron-withdrawing group, while fluorine is highly electronegative, exerting a strong inductive effect. The positions of these substituents dictate the extent of electronic delocalization and the presence of any stabilizing or destabilizing intramolecular forces.

A comprehensive study on the thermodynamic properties of fluoronitrobenzenes provides crucial data in this area. Theoretical calculations, such as those employing the G3(MP2)//B3LYP method, have been instrumental in determining the standard enthalpies of formation for these isomers in the gaseous state.

Table 1: Calculated Standard Enthalpies of Formation (ΔfH°(g)) at 298.15 K for Difluoronitrobenzene Isomers

IsomerΔfH°(g) (kJ mol⁻¹)Relative Stability (kJ mol⁻¹)
3,4-Difluoronitrobenzene-186.20.0
2,5-Difluoronitrobenzene-184.6+1.6
2,4-Difluoronitrobenzene-181.8+4.4
3,5-Difluoronitrobenzene-179.8+6.4
2,3-Difluoronitrobenzene-171.0+15.2
2,6-Difluoronitrobenzene-160.7+25.5

Data sourced from theoretical calculations.

From this data, it is evident that 3,4-difluoronitrobenzene is the most thermodynamically stable isomer, while 2,6-difluoronitrobenzene is the least stable. This significant difference in stability can be attributed to the steric hindrance and electronic repulsion between the adjacent nitro and fluorine groups in the 2,6-isomer.

Methodologies for Thermodynamic Characterization

A combination of experimental and computational methods is employed to accurately determine the thermodynamic properties of difluoronitrobenzene isomers.

Experimental Approaches

Combustion Calorimetry: This classical technique is a cornerstone for determining the enthalpy of formation of organic compounds. The substance is burned in an excess of oxygen in a bomb calorimeter, and the heat released during the combustion is precisely measured. From this, the standard enthalpy of combustion can be calculated, which in turn is used to derive the standard enthalpy of formation.

Step-by-Step Protocol for Combustion Calorimetry:

  • Sample Preparation: A precisely weighed pellet of the difluoronitrobenzene isomer is prepared.

  • Bomb Preparation: The pellet is placed in a crucible inside a high-pressure vessel (the "bomb"), which is then sealed and pressurized with pure oxygen.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the surrounding water jacket is meticulously recorded to determine the heat released.

  • Correction and Calculation: Corrections are made for the heat of ignition and any side reactions to calculate the standard enthalpy of combustion.

Vapor Pressure Measurements: Techniques such as the Knudsen effusion method or static vapor pressure measurements are used to determine the sublimation enthalpy. This is achieved by measuring the vapor pressure of the solid compound as a function of temperature. The Clausius-Clapeyron equation is then used to derive the enthalpy of sublimation.

Computational Chemistry: A Powerful Predictive Tool

In modern chemical research, computational methods, particularly density functional theory (DFT) and high-level ab initio calculations, play a pivotal role in predicting and understanding thermodynamic properties. These methods allow for the calculation of molecular energies, from which enthalpies of formation, entropies, and Gibbs free energies can be derived.

Workflow for Computational Thermodynamic Analysis:

G cluster_0 Computational Workflow Isomer Structure Input Isomer Structure Input Geometry Optimization Geometry Optimization Isomer Structure Input->Geometry Optimization Initial guess Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Optimized geometry Thermochemical Analysis Thermochemical Analysis Frequency Calculation->Thermochemical Analysis Vibrational frequencies Thermodynamic Properties Thermodynamic Properties Thermochemical Analysis->Thermodynamic Properties Enthalpy, Entropy, Gibbs Free Energy

Caption: A generalized workflow for the computational determination of thermodynamic properties.

The choice of computational method and basis set is critical for obtaining accurate results. The G3(MP2)//B3LYP method, for instance, is a composite method that has demonstrated high accuracy for calculating the thermochemical data of organic molecules.

The Interplay of Structure and Stability: A Deeper Dive

The observed stability trend in difluoronitrobenzene isomers is a fascinating case study in physical organic chemistry.

  • 3,4-Difluoronitrobenzene (Most Stable): The para-relationship between one of the fluorine atoms and the nitro group allows for effective resonance stabilization. The ortho-relationship between the two fluorine atoms is also relatively stable.

  • 2,6-Difluoronitrobenzene (Least Stable): The presence of two fluorine atoms flanking the bulky nitro group leads to significant steric strain and electrostatic repulsion. This steric hindrance can also force the nitro group out of the plane of the benzene ring, disrupting π-conjugation and further destabilizing the molecule.

The following diagram illustrates the key intramolecular interactions that influence the stability of these isomers.

G cluster_0 Factors Influencing Isomer Stability Resonance Effects Resonance Effects Overall Stability Overall Stability Resonance Effects->Overall Stability Stabilizing Inductive Effects Inductive Effects Inductive Effects->Overall Stability Stabilizing/Destabilizing Steric Hindrance Steric Hindrance Steric Hindrance->Overall Stability Destabilizing Intramolecular H-Bonding Intramolecular H-Bonding Intramolecular H-Bonding->Overall Stability Potentially Stabilizing

Caption: Key electronic and steric factors governing the stability of difluoronitrobenzene isomers.

Practical Implications for Drug Development and Synthesis

A thorough grasp of the thermodynamic properties of difluoronitrobenzene isomers has direct and practical consequences in a research and development setting:

  • Reaction Optimization: By understanding the relative stabilities of the isomers, reaction conditions (temperature, catalyst, solvent) can be tailored to favor the formation of the desired, often thermodynamically more stable, product.

  • Purification Strategies: Knowledge of properties like boiling points and sublimation pressures, which are related to thermodynamic parameters, can inform the design of effective purification strategies such as distillation or crystallization.

  • QSAR and Drug Design: The electronic properties and stability of the difluoronitrobenzene moiety within a larger drug molecule can influence its binding affinity to a biological target. Thermodynamic data can serve as valuable input for quantitative structure-activity relationship (QSAR) models.

Conclusion and Future Outlook

The thermodynamic properties of difluoronitrobenzene isomers are a rich area of study with significant practical implications. The synergy between experimental measurements and high-level computational chemistry provides a powerful toolkit for elucidating the subtle interplay of electronic and steric effects that govern their stability. As synthetic methodologies become more sophisticated and the demand for precisely functionalized molecules grows, a fundamental understanding of these thermodynamic principles will remain an indispensable asset for chemists and drug development professionals. Future research may focus on a more detailed exploration of the condensed-phase thermodynamics of these isomers and their interactions with solvents, which will further enhance our ability to predict and control their behavior in real-world applications.

References

  • Ribeiro da Silva, M. A. V., & Ferreira, A. I. M. C. L. (2010). Experimental and Computational Study of the Energetics of Fluoronitrobenzenes. The Journal of Physical Chemistry A, 114(18), 5847–5854. [Link]

Foundational

Crystal structure of fluorinated nitrobenzoic acid derivatives

An In-Depth Technical Guide to the Crystal Structure of Fluorinated Nitrobenzoic Acid Derivatives Authored by a Senior Application Scientist This guide provides an in-depth exploration of the synthesis, crystallization,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure of Fluorinated Nitrobenzoic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, crystallization, and structural analysis of fluorinated nitrobenzoic acid derivatives. Tailored for researchers, medicinal chemists, and professionals in drug development, it moves beyond procedural outlines to explain the causal relationships between molecular structure, crystal packing, and physicochemical properties, grounding all claims in authoritative references.

Strategic Importance in Modern Chemistry

Fluorinated nitrobenzoic acids are not merely laboratory curiosities; they are high-value scaffolds in the synthesis of complex, biologically active molecules.[1] The strategic incorporation of fluorine and nitro groups onto a benzoic acid core provides a powerful toolkit for modulating molecular properties critical for drug design and materials science.[2]

  • Fluorine's Influence : The high electronegativity and small atomic radius of fluorine can significantly alter a molecule's acidity (pKa), lipophilicity (logP), metabolic stability, and binding interactions with biological targets.[2] In drug development, fluorine can act as a "metabolic shield," preventing rapid breakdown of a compound in the body, which can lead to lower required dosages and higher efficacy.[3]

  • The Nitro Group's Role : The nitro group is a strong electron-withdrawing group that enhances the reactivity of the aromatic ring. It also serves as a versatile synthetic handle, often acting as a precursor to an amino group, which opens pathways for constructing nitrogen-containing heterocycles.[3]

  • Synergistic Effects : The combination of these functional groups makes fluorinated nitrobenzoic acids essential intermediates for a range of pharmaceuticals, including anti-inflammatory agents, analgesics, and next-generation antibiotics, as well as advanced agrochemicals like herbicides and fungicides.[1][4]

Synthesis and Crystallization: From Powder to Perfect Lattice

The journey to understanding a crystal structure begins with the synthesis of high-purity material and the meticulous process of growing single crystals suitable for X-ray diffraction.

Synthetic Pathways

The synthesis of these derivatives typically follows one of two primary strategies: direct functionalization of a pre-existing core or building the molecule from a fluorinated precursor.

  • Direct Nitration : A common method involves the nitration of a fluorinated benzoic acid. For instance, 4-nitro-2-(trifluoromethyl)benzoic acid can be synthesized by treating 2-(trifluoromethyl)benzoic acid with a mixture of concentrated sulfuric acid and fuming nitric acid.[5]

  • Nucleophilic Aromatic Substitution (S_NAr) : The fluorine atom itself can be introduced via S_NAr, where a precursor molecule is reacted with a fluoride source, such as Cesium Fluoride (CsF).[6]

  • Oxidation : Modern, "Green Chemistry" compliant routes may involve the selective oxidation of a precursor like 2-fluoro-3-nitrotoluene, avoiding the use of heavy-metal catalysts.[3]

The diagram below illustrates a generalized workflow from synthesis to structural analysis.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_analysis Structural Analysis S1 Precursor Selection (e.g., Fluorobenzoic Acid) S2 Chemical Reaction (e.g., Nitration) S1->S2 S3 Purification (e.g., Recrystallization, Chromatography) S2->S3 C1 Solvent Screening S3->C1 C2 Crystallization Method (e.g., Slow Evaporation) C1->C2 C3 Crystal Harvesting & Selection C2->C3 A1 Single-Crystal X-ray Diffraction C3->A1 A2 Structure Solution & Refinement A1->A2 A3 Data Interpretation (Packing, Interactions) A2->A3 A3->S1 Rational Design Feedback

Caption: Generalized workflow for the synthesis and structural evaluation of fluorinated nitrobenzoic acid derivatives.

Protocol: Growing X-ray Quality Single Crystals

Obtaining a single crystal of sufficient size and quality is arguably the most critical and often challenging step in the entire process of structure determination.[7][8] The fundamental principle is to allow molecules to transition from a disordered state in solution to a highly ordered crystalline state very slowly.[7]

Objective: To grow single crystals of a purified fluorinated nitrobenzoic acid derivative with dimensions suitable for X-ray diffraction (typically up to 0.25 mm).[7]

Causality Behind Choices:

  • Purity is Paramount: Impurities can disrupt the crystal lattice, preventing the growth of large, well-ordered crystals. Therefore, the starting material must be of the highest possible purity.[9]

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[9] If solubility is too high, only small crystals may form. If it's too low, the compound won't dissolve sufficiently. The goal is to create a saturated or near-saturated solution from which the compound will slowly precipitate as the solvent evaporates or the temperature changes.[9]

  • Slow Growth: Rapid crystallization leads to small or disordered crystals. The key is to approach the point of supersaturation slowly, allowing molecules to meticulously assemble into a single, perfect lattice.[7]

Step-by-Step Methodology (Slow Evaporation):

  • Vessel Preparation: Thoroughly clean a small glass vial or test tube to remove any dust or particulate matter, which can act as unwanted nucleation sites and result in many small crystals instead of a few large ones.[9]

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture like dichloromethane/hexane).[10]

  • Filtration: Filter the solution through a clean glass frit or a cotton plug into the prepared crystallization vessel. This step is critical to remove any remaining microscopic dust particles.[9]

  • Controlled Evaporation: Cover the vessel to slow down the rate of evaporation. A common technique is to cover the vial with paraffin film and pierce it with a few small holes using a needle.[7]

  • Incubation: Place the vessel in a location free from mechanical vibrations and temperature fluctuations (e.g., a quiet corner of a lab bench, not next to a vacuum pump).[9]

  • Monitoring: Resist the urge to check the crystals daily. Allow the system to remain undisturbed for several days to weeks. Patience is a critical virtue in crystal growing.[9]

  • Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the remaining solvent.

Crystallographic Analysis: Decoding the Supramolecular Architecture

Single-crystal X-ray diffraction (SCXRD) provides an atomic-resolution view of the molecule's conformation and how it packs in the solid state. This information is crucial for understanding structure-property relationships.[8]

Case Study: Isomers of Nitro Trifluoromethyl Benzoic Acid

A detailed study of 4-nitro-2-(trifluoromethyl)benzoic acid (I) and 4-nitro-3-(trifluoromethyl)benzoic acid (II) reveals the profound impact of substituent regiochemistry on the crystal structure.[5][11]

Molecular Conformation: A key structural feature is the deviation from planarity caused by steric hindrance.

  • In isomer (I) , the bulky trifluoromethyl (-CF₃) group is ortho to the carboxylic acid (-COOH) group. This steric clash forces the carboxylic acid group to rotate significantly out of the plane of the aromatic ring, with a measured angle of 47.2°.[5] The nitro group, however, remains nearly co-planar.

  • In isomer (II) , the -CF₃ group is ortho to the nitro (-NO₂) group. Here, it is the nitro group that is forced to rotate out of the aromatic plane, while the carboxylic acid group is closer to being co-planar.[5][11]

This demonstrates a fundamental principle: the positioning of bulky substituents directly controls the three-dimensional shape of the molecule.

Intermolecular Interactions & Crystal Packing: Despite conformational differences, both isomers exhibit a classic and robust supramolecular motif common to carboxylic acids: the head-to-tail hydrogen-bonded dimer.

  • Hydrogen Bonding: Two molecules associate through a pair of O-H···O hydrogen bonds between their carboxylic acid groups, forming a stable centrosymmetric dimer.[5][11] This interaction is described with the graph-set notation R²₂(8). The donor-acceptor distances for this bond are 2.704 Å in isomer (I) and 2.634 Å in isomer (II).[5]

Caption: The classic R²₂(8) hydrogen-bonded dimer motif formed by two carboxylic acid molecules.

  • Other Interactions: Beyond this primary interaction, the crystal packing is stabilized by weaker forces. In isomer (I), a face-to-face π-stacking arrangement is observed between the aromatic rings of adjacent dimers, with a centroid-to-centroid distance of 3.907 Å.[5] Furthermore, an intermolecular fluorine-fluorine interaction of 2.927 Å is present, which is close to the sum of the van der Waals radii (2.94 Å).[5][11] These weaker, non-covalent interactions are crucial in guiding the final three-dimensional assembly of molecules in the crystal.[12]

Tabulated Crystallographic Data

Summarizing quantitative data in a structured format allows for easy comparison and analysis.

Parameter4-nitro-2-(trifluoromethyl)benzoic acid (I)4-nitro-3-(trifluoromethyl)benzoic acid (II)Source
Molecular Formula C₈H₄F₃NO₄C₈H₄F₃NO₄[5][11]
Crystal System MonoclinicMonoclinic[5]
Space Group P2₁/cP2₁/c[5]
C4—N1 Bond Length (Å) 1.4718 (16)1.4751 (19)[5][11]
C—CF₃ Bond Length (Å) 1.5114 (17)1.508 (2)[5][11]
O-H···O H-Bond (Å) 2.7042 (14)2.6337 (16)[5][11]
F···F Interaction (Å) 2.927 (1)2.975 (2)[5]
π-π Stacking (Å) 3.907 (1)-[5]
COOH/Ring Angle (°) 47.2 (1)~ co-planar[5][11]
NO₂/Ring Angle (°) 2.0 (1)~ rotated[5][11]
Protocol: Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the three-dimensional molecular structure from a single crystal.[8]

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal, identified under a polarizing microscope for quality, is mounted on a goniometer head.[7]

  • Data Collection: The crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) to minimize thermal motion and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected on a detector.[8]

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the symmetry of the crystal packing (space group) and the dimensions of the repeating unit (unit cell).[8]

  • Structure Solution: The intensities of the diffraction spots are used to calculate an initial map of the electron density within the unit cell. This often reveals the positions of the heavier atoms.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, a process that iteratively adjusts atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation and Analysis: The final structure is validated for geometric and crystallographic correctness. The resulting model provides precise bond lengths, bond angles, and details of the intermolecular interactions that define the crystal lattice.

Conclusion: From Crystal Structure to Functional Application

The study of the crystal structure of fluorinated nitrobenzoic acid derivatives is not an academic exercise; it provides critical insights that guide rational drug design and materials engineering. Understanding how the placement of a single fluorine atom can twist a molecule, alter its hydrogen bonding, and change its stacking behavior allows scientists to fine-tune the solid-state properties of materials.[13][14] This knowledge is essential for controlling solubility, stability, and bioavailability in pharmaceuticals and for designing novel materials with tailored electronic or optical properties. The detailed structural data derived from crystallography serves as the foundational blueprint for predicting and engineering molecular function.

References

  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information.[Link]

  • X-Ray Crystallography Laboratory Department of Chemistry. Michigan State University.[Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.[Link]

  • 2-Fluoro-3-Nitrobenzoic Acid: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • How to grow crystals for X-ray crystallography. International Union of Crystallography.[Link]

  • 2026 Strategic Molecule Briefing: 2-Fluoro-3-Nitrobenzoic Acid (CAS 317-46-4). Eastfine.[Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry.[Link]

  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate.[Link]

  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Royal Society of Chemistry.[Link]

  • Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,... ResearchGate.[Link]

  • X Ray crystallography. National Center for Biotechnology Information.[Link]

  • On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. National Center for Biotechnology Information.[Link]

  • Structural landscape of benzoic acid : using experimental crystal structures of fluorobenzoic acids as a probe. Royal Society of Chemistry.[Link]

  • Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. MDPI.[Link]

  • Analysis of hydrogen-bonded liquid crystals formed between nitro-substituted benzoic acid and p-n-alkyloxy benzoic acids. ResearchGate.[Link]

  • Hydrogen-bonding network in the organic salts of 4-nitrobenzoic acid. ResearchGate.[Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI.[Link]

  • N-(2,3-difluorophenyl)-2-fluorobenzamide. DORAS - Dublin Institute of Technology.[Link]

  • How do o-nitrobenzoic acid form its intramolecular H-bonding? Quora.[Link]

  • Role of organic fluorine in crystal engineering. Semantic Scholar.[Link]

Sources

Exploratory

The Fluorine Advantage: Engineering Aromatic Compounds for Advanced Drug Discovery and Chemical Biology

Executive Summary Fluorinated aromatic compounds have transitioned from niche chemical entities to foundational pillars in modern drug discovery, agrochemicals, and materials science. As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated aromatic compounds have transitioned from niche chemical entities to foundational pillars in modern drug discovery, agrochemicals, and materials science. As a Senior Application Scientist, I frequently observe that the strategic incorporation of fluorine is not merely a structural tweak; it is a fundamental reprogramming of a molecule's physicochemical and biological destiny. This technical guide elucidates the mechanistic rationale, synthetic protocols, and analytical frameworks governing fluorinated aromatics in applied research.

Physicochemical Causality: Decoding the "Fluorine Effect"

The "fluorine effect" dictates how a single atom can drastically alter a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile[1]. The causality stems from fluorine's unique atomic properties: it possesses the highest electronegativity (3.98 on the Pauling scale), a small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å), and forms exceptionally strong carbon-fluorine (C-F) bonds (~485-552 kJ/mol)[1].

When we design a drug candidate, we leverage these properties to solve specific biological hurdles:

  • pKa Modulation & Permeability: Fluorine's strong inductive electron-withdrawing effect lowers the pKa of proximal basic amines. By reducing their ionization at physiological pH, we enhance the molecule's ability to passively diffuse across lipid bilayers (e.g., the blood-brain barrier)[1].

  • Lipophilicity (LogP) Tuning: While aliphatic fluorination can occasionally reduce lipophilicity, aromatic fluorination and the addition of perfluoroalkyl groups (e.g., -CF3) significantly increase LogP[2]. This drives favorable partitioning into hydrophobic protein pockets and lipid membranes.

Table 1: Quantitative Impact of Fluorine Substitution on Aromatic Systems

Property / SubstitutionBenzene (H)Fluorobenzene (F)Trifluoromethylbenzene (CF3)
van der Waals Radius/Volume 1.20 Š(H)1.47 Š(F)73.0 ų (CF3 group)
C-X Bond Energy (kJ/mol) ~414~552~485 (C-CF3)
Electronegativity (Pauling) 2.20 (H)3.98 (F)3.3 (CF3 group)
Lipophilicity (ΔLogP vs H) 0.00+0.14+0.88
Dipole Moment (Debye) 0.001.432.54

Metabolic Stability: Shielding the Aromatic Core

One of the most frequent rationales for incorporating aromatic fluorine is to block oxidative metabolism[3]. Cytochrome P450 (CYP450) enzymes in the liver typically oxidize electron-rich aromatic rings to form reactive epoxides or phenols, leading to rapid clearance or toxicity.

By substituting a vulnerable C-H bond with a highly stable C-F bond, we sterically and electronically shield the site. Furthermore, the electron-withdrawing nature of fluorine deactivates the entire aromatic ring toward electrophilic attack by the high-valent iron-oxo species in CYP450 active sites[3].

Metabolic_Blocking Drug Drug Candidate (Aromatic Ring) CYP CYP450 Enzyme (Liver Metabolism) Drug->CYP Unfluorinated Unfluorinated (C-H) CYP->Unfluorinated Fluorinated Fluorinated (C-F) CYP->Fluorinated Oxidation Oxidation to Phenol/Epoxide (Rapid Clearance) Unfluorinated->Oxidation Susceptible Blocked Metabolic Blocking (Prolonged Half-Life) Fluorinated->Blocked Resistant

Caption: Divergent metabolic pathways illustrating the protective effect of aromatic fluorination.

Synthetic Methodologies: Transition-Metal-Catalyzed Fluorination

Historically, synthesizing fluorinated aromatics relied on harsh, hazardous conditions (e.g., the Balz-Schiemann reaction). Today, transition-metal-catalyzed fluorination allows for late-stage functionalization with high regioselectivity and functional group tolerance[4]. Palladium (Pd), Copper (Cu), and Nickel (Ni) catalysts facilitate the construction of C(sp2)-F bonds via cross-coupling or direct C-H activation[4].

Protocol 1: Self-Validating Pd-Catalyzed Aromatic C-H Fluorination

This protocol leverages an electrophilic fluorinating agent and a Pd(II)/Pd(IV) catalytic cycle. The self-validating nature of this workflow relies on the distinct 19F NMR chemical shift of the product, ensuring immediate analytical confirmation before downstream processing.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the arene substrate (1.0 equiv), Pd(OAc)2 catalyst (5-10 mol%), and an appropriate directing group auxiliary (if not inherent to the substrate).

  • Fluorinating Agent Addition: Add N-fluorobenzenesulfonimide (NFSI) (1.5 equiv) as the electrophilic fluorine source.

  • Solvent & Additives: Dissolve the mixture in anhydrous trifluoroacetic acid (TFA) or a DCE/TFA mixture. Add oxidants (e.g., K2S2O8) if the specific Pd(II)/Pd(IV) cycle requires an external oxidation driving force.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat at 80-100°C for 12-24 hours under vigorous stirring.

  • Quenching & Extraction: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO3. Causality note: The complete cessation of gas evolution physically validates the neutralization of TFA.

  • Analytical Validation: Take a 50 µL crude aliquot, dissolve in CDCl3, and run a rapid 19F NMR scan. A distinct singlet (or multiplet depending on J-coupling) between -100 to -150 ppm confirms successful C(sp2)-F bond formation, validating the reaction prior to column chromatography.

Analytical Workflows: 19F NMR in Fragment-Based Drug Discovery

Because fluorine is virtually absent in endogenous biological molecules, 19F NMR spectroscopy provides a background-free window into biomolecular interactions[5]. In Fragment-Based Drug Discovery (FBDD), Ligand-Observed 19F NMR is a gold standard for detecting weak-binding fragments (Kd in the mM to µM range)[5].

Protocol 2: Ligand-Observed 19F NMR Screening (T2-Relaxation Assay)

Why use a T2-relaxation filter? Small molecules tumble rapidly in solution, resulting in long T2 relaxation times and sharp NMR signals. Large proteins tumble slowly, causing rapid T2 relaxation. When a fluorinated fragment binds to a protein, it adopts the protein's slow tumbling rate, causing its 19F signal to broaden or disappear.

Step-by-Step Methodology:

  • Library Assembly: Pool 8-10 fluorinated fragments into a single screening cocktail (each at 100 µM) in a buffered D2O/H2O solution. Ensure fragments have non-overlapping 19F chemical shifts (separated by at least 1 ppm).

  • Baseline Acquisition: Acquire a Carr-Purcell-Meiboom-Gill (CPMG) T2-filtered 19F NMR spectrum of the ligand cocktail alone.

  • Target Introduction: Introduce the unlabelled target protein (10 µM) into the NMR tube.

  • Binding Assessment: Re-acquire the CPMG spectrum. Fragments that bind to the large protein will experience drastically shortened T2 relaxation times.

  • Validation (Competition Assay): A hit is tentatively identified if a specific fragment's 19F signal broadens or disappears. To create a self-validating system, introduce a known high-affinity, non-fluorinated competitive inhibitor to the tube. If the fragment's sharp 19F signal is restored, this validates that the binding was specific to the active site and reversible.

FBDD_Workflow Library Fluorinated Fragment Library (Cocktail Assembly) Baseline Baseline 19F NMR (Sharp Signals, Long T2) Library->Baseline Protein Add Target Protein (10 µM) Baseline->Protein Screen CPMG T2-Filtered 19F NMR (Binding Assessment) Protein->Screen Hit Hit Identification (Signal Broadening/Loss) Screen->Hit Binding Event Validate Competition Assay (Signal Restoration) Hit->Validate Specificity Check

Caption: Logical workflow of Ligand-Observed 19F NMR screening for fragment-based drug discovery.

Conclusion

The integration of fluorinated aromatic compounds into research pipelines is driven by strict physicochemical causality. By mastering transition-metal-catalyzed synthesis and leveraging the background-free sensitivity of 19F NMR, researchers can systematically engineer and validate molecules with optimized metabolic stability, tailored lipophilicity, and precise target engagement.

References

  • Applications of 19F-NMR in Fragment-Based Drug Discovery | Source: PMC - NIH |5

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups | Source: PMC - NIH | 4

  • Fluorine in Pharmaceuticals: Key Properties & Drug Development | Source: AiFChem | 1

  • METABOLISM OF FLUORINE-CONTAINING DRUGS | Source: Annual Reviews | 3

  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Source: ResearchGate | 2

Sources

Protocols & Analytical Methods

Method

Use of Methyl 2,4-difluoro-3-nitrobenzoate in organic synthesis

Application Note: Sequential Orthogonal Functionalization of Methyl 2,4-Difluoro-3-nitrobenzoate in Advanced Organic Synthesis Executive Summary & Strategic Utility In contemporary drug discovery, the rapid assembly of c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sequential Orthogonal Functionalization of Methyl 2,4-Difluoro-3-nitrobenzoate in Advanced Organic Synthesis

Executive Summary & Strategic Utility

In contemporary drug discovery, the rapid assembly of complex, multi-functionalized scaffolds is heavily reliant on highly programmable building blocks. Methyl 2,4-difluoro-3-nitrobenzoate (CAS: 1806335-57-8) has emerged as a privileged intermediate, particularly in the synthesis of macrocyclic kinase inhibitors and peptidylarginine deiminase (PAD4) modulators [1].

The strategic value of this molecule lies in its three orthogonal handles:

  • C4-Fluorine: Kinetically highly active; serves as the primary site for nucleophilic aromatic substitution (SNAr).

  • C3-Nitro Group: A strong electron-withdrawing group that activates the fluorines, which can subsequently be chemoselectively reduced to an aniline for further derivatization.

  • C2-Fluorine: Sterically shielded but electronically activated; serves as a secondary SNAr site for intramolecular cyclization or late-stage functionalization.

Mechanistic Insights: The Causality of Regioselectivity

A critical challenge when utilizing di-halogenated aromatics is achieving absolute regiocontrol. For methyl 2,4-difluoro-3-nitrobenzoate, SNAr regioselectivity is governed by a synergistic interplay of electronic activation and steric hindrance.

Both the C2 and C4 positions are electronically activated by the strongly electron-withdrawing nitro group (which is ortho to both). However, the C2-fluorine is flanked by the bulky methyl ester and the nitro group, creating a severe steric penalty for incoming nucleophiles. Conversely, the C4-fluorine is adjacent only to the nitro group and a small hydrogen atom at C5. Consequently, at low temperatures (0 °C to room temperature), nucleophiles exclusively attack the C4 position under kinetic control, leaving the C2-fluorine intact for downstream applications.

Regioselectivity cluster_0 Nucleophilic Attack Pathways SM Methyl 2,4-difluoro-3-nitrobenzoate (Steric & Electronic Profile) C4 C4-Fluorine Less Hindered, Highly Activated SM->C4 Kinetically Favored (Primary SNAr at 0 °C) C2 C2-Fluorine Sterically Hindered by -NO2 & -COOMe SM->C2 Kinetically Disfavored (Requires >80 °C)

Fig 1: Regioselectivity logic for nucleophilic aromatic substitution (SNAr).

Quantitative Reaction Profiling

To facilitate predictable synthetic planning, the following table summarizes the validated reaction parameters and expected outcomes for the sequential functionalization of this scaffold.

Reaction PhaseReagents & SolventsTemp (°C)Typical YieldSelectivity Profile
1. Primary SNAr (C4) R-NH₂, DIPEA, THF0 to 2085–95%>98% Regioselective for C4
2. Nitro Reduction Fe powder, NH₄Cl, EtOH/H₂O8080–90%100% Chemoselective (No defluorination)
3. Secondary SNAr (C2) K₂CO₃, DMF (High Dilution)100–12060–75%Driven by intramolecular entropy
4. Ester Hydrolysis LiOH·H₂O, THF/H₂O20>90%Chemoselective over aryl fluorides

Self-Validating Experimental Protocols

The following protocols detail the assembly of a bicyclic or macrocyclic precursor, emphasizing in-process controls (IPCs) to ensure the system is self-validating at each step.

Workflow A Methyl 2,4-difluoro- 3-nitrobenzoate B C4-Aminated Intermediate A->B 1° Amine, DIPEA THF, 0 °C C C3-Aniline Derivative B->C Fe, NH4Cl EtOH/H2O, 80 °C D Macrocycle / Heterocycle C->D K2CO3, DMF 100 °C (Dilute)

Fig 2: Sequential orthogonal functionalization of methyl 2,4-difluoro-3-nitrobenzoate.

Protocol A: Regioselective C4-Amination (Intermolecular SNAr)

Objective: Install the first diversity element exclusively at the C4 position.

  • Preparation: Dissolve methyl 2,4-difluoro-3-nitrobenzoate (1.0 eq) in anhydrous THF (0.2 M). Cool the reaction vessel to 0 °C under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA is chosen over inorganic bases (like K₂CO₃) to maintain a homogeneous mixture at low temperatures and to prevent premature ester hydrolysis. Its steric bulk prevents it from acting as a competing nucleophile.

  • Amine Addition: Add the primary amine (1.05 eq) dropwise over 10 minutes. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation & IPC:

    • Visual: The solution will transition from pale yellow to a vibrant, deep orange due to the formation of a push-pull chromophore (amine donor → nitro acceptor).

    • Analytical: LC-MS will show the complete consumption of starting material and a new peak corresponding to [M+H]⁺ = SM_Mass + Amine_Mass - 20 Da (loss of HF).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction

Objective: Unmask the C3-amine for subsequent cyclization without cleaving the SNAr-sensitive C2-fluorine.

  • Preparation: Suspend the C4-aminated intermediate (1.0 eq) in a 4:1 mixture of EtOH and H₂O (0.1 M).

  • Reagent Addition: Add Iron powder (5.0 eq) and solid NH₄Cl (5.0 eq).

    • Causality: While Palladium on Carbon (Pd/C) with H₂ is a standard reduction method, it carries a high risk of catalytic hydrodefluorination at the C2 position. The Fe/NH₄Cl system strictly reduces the nitro group to an aniline via single-electron transfer, leaving the aryl fluoride completely intact [2].

  • Execution: Heat the suspension to 80 °C for 2–3 hours with vigorous stirring.

  • Validation & IPC:

    • Visual: The deep orange color will dissipate, yielding a pale yellow or colorless solution as the electron-withdrawing nitro group is converted to an electron-donating amine.

    • Analytical: TLC (Hexanes/EtOAc) will reveal a highly polar, ninhydrin-active spot. LC-MS will confirm a mass reduction of exactly 30 Da (loss of two oxygens, gain of two protons).

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron salts. Concentrate the filtrate, extract with EtOAc, and wash with saturated NaHCO₃.

Protocol C: Intramolecular C2-SNAr Macrocyclization

Objective: Execute ring closure by forcing an SNAr reaction at the sterically hindered C2-fluorine using a tethered nucleophile.

  • Preparation: Dissolve the C3-aniline intermediate in anhydrous DMF at pseudo-high dilution conditions (≤0.01 M).

    • Causality: High dilution is thermodynamically critical to favor intramolecular ring closure over intermolecular oligomerization.

  • Execution: Add finely powdered K₂CO₃ (3.0 eq) and heat the reaction to 100–120 °C for 12 hours.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the severe steric hindrance surrounding the C2-fluorine.

  • Validation & IPC:

    • Analytical: LC-MS will show a mass shift of -20 Da (loss of HF). The product will typically elute earlier on reverse-phase HPLC compared to the acyclic precursor due to the burial of polar surface area upon macrocyclization.

References

  • Title: Macrocyclic inhibitors of peptidylarginine deaminases (Patent: WO2021222353A1)
Application

Methyl 2,4-difluoro-3-nitrobenzoate as a synthetic building block

Application Note: Methyl 2,4-difluoro-3-nitrobenzoate as a Strategic Building Block in Macrocyclic Drug Discovery Executive Summary In contemporary medicinal chemistry, the strategic placement of fluorine atoms on aromat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2,4-difluoro-3-nitrobenzoate as a Strategic Building Block in Macrocyclic Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic placement of fluorine atoms on aromatic scaffolds is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. Methyl 2,4-difluoro-3-nitrobenzoate (CAS: 1806335-57-8) has emerged as a highly versatile, densely functionalized building block. It is prominently featured in the synthesis of advanced pharmaceutical intermediates, most notably in the development of macrocyclic inhibitors targeting peptidylarginine deiminase type 4 (PAD4), an enzyme implicated in rheumatoid arthritis, lupus, and various cancers [1].

This application note details the physicochemical profile, mechanistic reactivity, and validated synthetic protocols for utilizing this building block. By leveraging the orthogonal reactivity of its functional groups—specifically through regioselective Nucleophilic Aromatic Substitution (SNAr) and chemoselective nitro reduction—chemists can rapidly assemble complex, multi-substituted aniline derivatives for late-stage macrocyclization.

Physicochemical & Structural Profiling

To effectively utilize this building block, one must first understand its electronic topology. The synergistic electron-withdrawing effects of the ester (-M, -I) and the nitro group (-M, -I) render the aromatic ring severely electron-deficient, highly activating the carbon-fluorine bonds toward nucleophilic attack[2].

PropertyData / Specification
Chemical Name Methyl 2,4-difluoro-3-nitrobenzoate
CAS Registry Number 1806335-57-8
Molecular Formula C8H6F2NO4
Molecular Weight 217.13 g/mol
Appearance Pale yellow to off-white solid
SMILES String COC(=O)c1ccc(F)c(=O)c1F
Key Reactivity Sites C4 (Primary SNAr), C3 (Reduction), C1 (Saponification/Amidation)

Mechanistic Insights: The Logic of Regioselective SNAr

A critical challenge when working with polyhalogenated aromatics is achieving strict regiocontrol. Methyl 2,4-difluoro-3-nitrobenzoate contains two electrophilic sites (C2 and C4) activated by both the nitro and ester groups.

The Causality of Regioselectivity: When reacted with a primary amine, substitution occurs almost exclusively at the C4 position .

  • Steric Dynamics: The C2-fluorine is flanked by two bulky, rigid functional groups (the C1-methyl ester and the C3-nitro group). This creates a severe steric bottleneck for incoming nucleophiles. Conversely, the C4-fluorine is adjacent only to the C3-nitro group and a small C5-proton, offering a much more accessible trajectory for nucleophilic attack.

  • Electronic Stabilization: Attack at C4 forms a Meisenheimer complex where the negative charge is highly delocalized into both the ortho-nitro group and the para-ester group, thermodynamically driving the reaction forward.

SNAr_Mechanism SM Methyl 2,4-difluoro-3-nitrobenzoate (Highly Electrophilic) Intermediate Meisenheimer Complex at C4 Position SM->Intermediate 1° Amine Attack Steric C2 Position Attack (Sterically Blocked) SM->Steric Disfavored Product C4-Aminated Product (Regioselective) Intermediate->Product F- Elimination

Figure 1: Mechanistic logic dictating the regioselective SNAr pathway. Steric hindrance at C2 forces preferential amination at the C4 position.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the methodology to ensure the integrity of the transformation before proceeding to the next synthetic step.

Protocol A: Regioselective C4-Amination via SNAr

This step installs the first half of a macrocyclic linker (e.g., using a cyclopropylamine derivative) [1].

Reagents:

  • Methyl 2,4-difluoro-3-nitrobenzoate (1.0 equiv)

  • Primary Amine (e.g., cis-2-(difluoromethyl)cyclopropan-1-amine) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with Methyl 2,4-difluoro-3-nitrobenzoate and anhydrous THF under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Strict temperature control prevents the highly activated C2-fluorine from undergoing a secondary, undesired SNAr reaction (bis-substitution).

  • Addition: Add DIPEA, followed by the dropwise addition of the primary amine. DIPEA is selected over Triethylamine (TEA) due to its increased steric bulk, which eliminates the risk of base-catalyzed nucleophilic competition.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Sample the reaction. The starting material (m/z 217) should be fully consumed. The product mass will reflect the exact mass of the amine minus 19 Da (loss of F) plus 1 Da (protonation for positive ion mode).

  • Workup: Quench the reaction with saturated aqueous NH4Cl to neutralize the DIPEA. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction

To prepare the scaffold for macrocyclization, the C3-nitro group must be reduced to an aniline.

Expertise Note: While Palladium on Carbon (Pd/C) with hydrogen gas is the industry standard for nitro reduction, polyfluorinated, electron-deficient aromatics are highly susceptible to catalytic hydrodefluorination. To guarantee chemoselectivity and preserve the C2-fluorine, a mild single-electron transfer (SET) reduction using Zinc and Ammonium Chloride is highly recommended.

Reagents:

  • C4-Aminated Intermediate from Protocol A (1.0 equiv)

  • Zinc Dust (<10 micron, activated) (10.0 equiv)

  • Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Methanol / Water (4:1 v/v) (0.15 M)

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate in the Methanol/Water mixture at room temperature.

  • Activation: Add solid NH4Cl and stir for 5 minutes.

  • Reduction: Add Zinc dust portion-wise over 15 minutes to control the mild exotherm. Causality: Portion-wise addition prevents thermal spikes that could lead to localized boiling and degradation of the ester.

  • Propagation: Stir vigorously at room temperature for 2 hours.

  • Self-Validation Checkpoint (TLC & LC-MS): The reaction mixture will transition from a deep yellow to a pale/colorless suspension. LC-MS must show a mass shift of -30 Da (conversion of -NO2 to -NH2).

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove zinc salts. Wash the filter cake thoroughly with Methanol and Ethyl Acetate. Concentrate the filtrate, partition between Ethyl Acetate and water, and isolate the organic layer.

Downstream Applications: Assembly of PAD4 Inhibitors

Once the C4-amine and C3-aniline are established, the methyl ester at C1 is saponified using Lithium Hydroxide (LiOH) to yield a free carboxylic acid. This acid, along with the newly formed C3-aniline, serves as the dual anchoring points for macrocyclic ring closure (macrolactamization) using standard peptide coupling reagents like HATU. This exact sequence is a validated pathway for generating potent PAD4 inhibitors utilized in autoimmune disease research [1].

Workflow Step1 1. SNAr (C4 Amination) Step2 2. Nitro Reduction (Zn/NH4Cl) Step1->Step2 Step3 3. Ester Hydrolysis (LiOH) Step2->Step3 Step4 4. Macrolactamization (HATU/DIPEA) Step3->Step4

Figure 2: Four-step synthetic workflow converting the building block into a macrocyclic PAD4 inhibitor scaffold.

References

  • Title: Macrocyclic Inhibitors of Peptidylarginine Deiminases (Patent WO2021222353A1)
Method

Reaction mechanism for the nitration of methyl 2,4-difluorobenzoate

Application Note: Regioselective Nitration of Methyl 2,4-Difluorobenzoate Executive Summary Methyl 2,4-difluoro-5-nitrobenzoate is a highly valuable synthetic intermediate in medicinal chemistry, frequently utilized in t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nitration of Methyl 2,4-Difluorobenzoate

Executive Summary

Methyl 2,4-difluoro-5-nitrobenzoate is a highly valuable synthetic intermediate in medicinal chemistry, frequently utilized in the development of potent pharmaceuticals such as dual VEGFR-2/FGFR-1 kinase inhibitors[1] and broad-spectrum antimicrobial 3-quinolinecarboxylic acid derivatives[2]. This application note provides an in-depth mechanistic analysis and a self-validating experimental protocol for the regioselective nitration of methyl 2,4-difluorobenzoate. By understanding the interplay between electronic directing effects and steric hindrance, researchers can achieve >90% yield of the exclusively 5-nitrated isomer.

Mechanistic Rationale: The Chemistry of Regioselective Nitration

The nitration of methyl 2,4-difluorobenzoate proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism. However, the substrate is highly deactivated, requiring harsh conditions (mixed acid) and careful thermal control to ensure complete conversion without over-nitration or ester hydrolysis[2].

Generation of the Electrophile

The reaction utilizes a "mixed acid" system comprising concentrated sulfuric acid ( H2​SO4​ ) and fuming nitric acid ( HNO3​ ). Sulfuric acid acts as a potent dehydrating agent and proton donor, protonating the nitric acid to facilitate the loss of water. This equilibrium strongly favors the generation of the highly electrophilic nitronium ion ( NO2+​ ), which is necessary to overcome the high activation energy barrier of the deactivated difluoro-arene ring.

Electronic vs. Steric Directing Effects

The regioselectivity of the NO2+​ attack is governed by a competition between electronic activation and steric hindrance:

  • Electronic Directing: The methyl ester ( −COOCH3​ ) at C1 is strongly electron-withdrawing via resonance, directing incoming electrophiles to the meta positions (C3 and C5). The fluorine atoms at C2 and C4 are inductively withdrawing but donate electron density via resonance, making them ortho/para directors[3]. Consequently, both C3 and C5 are electronically activated by the fluorines and directed by the ester.

  • Steric Causality: While C3 and C5 are electronically equivalent, their steric environments are vastly different. The C3 position is heavily shielded, flanked directly by two fluorine atoms. In contrast, the C5 position is highly accessible, flanked only by the 4-fluoro group and a small hydrogen atom at C6. Therefore, the nitronium ion exclusively attacks C5, forming the Wheland intermediate that rapidly deprotonates to restore aromaticity.

Mechanism SM Methyl 2,4-difluorobenzoate (Deactivated Ring) C3 C3 Attack Sterically Blocked by 2-F & 4-F SM->C3 Minor/Trace C5 C5 Attack Sterically Accessible SM->C5 Major Pathway Nitronium Nitronium Ion (NO2+) Strong Electrophile Nitronium->C5 EAS Mechanism Product Methyl 2,4-difluoro- 5-nitrobenzoate C5->Product Deprotonation

Figure 1: Regioselectivity in the nitration of methyl 2,4-difluorobenzoate favoring the C5 position.

Table 1: Regioselectivity Analysis for Electrophilic Attack

Position Electronic Directing Influences Steric Environment Overall Favorability
C3 Activated by 2-F (ortho), 4-F (ortho); Directed by C1-Ester (meta) Highly hindered (flanked by two fluorine atoms) Unfavorable (Trace)
C5 Activated by 2-F (para), 4-F (ortho); Directed by C1-Ester (meta) Accessible (flanked by 4-F and 6-H) Highly Favorable (Major)

| C6 | Deactivated by 2-F (meta), 4-F (meta); Directed by C1-Ester (ortho) | Accessible | Unfavorable (None) |

Optimized Experimental Protocol

This protocol is designed as a self-validating system. The highly exothermic nature of nitronium generation and substrate addition requires strict temperature control. The sudden precipitation of the product during the ice quench serves as an immediate visual confirmation of successful conversion.

Table 2: Optimized Reaction Parameters

Parameter Value / Reagent Mechanistic Purpose
Substrate Methyl 2,4-difluorobenzoate (1.0 eq) Starting material

| Nitrating Agent | Fuming HNO3​ (1.5 - 2.0 eq) | Source of the nitronium ion ( NO2+​ ) | | Catalyst / Solvent | Conc. H2​SO4​ (excess, ~5 vol) | Dehydrating agent; drives NO2+​ formation | | Addition Temp | 0 °C to 5 °C | Prevents thermal runaway and oxidative degradation | | Reaction Temp | 20 °C to 25 °C (RT) | Provides activation energy for the deactivated ring | | Yield Expectation | 85 - 94% | High-purity crystalline solid upon ice quench |

Step-by-Step Methodology
  • Mixed Acid Preparation: Equip a thoroughly dried, three-necked round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel. Charge the flask with concentrated H2​SO4​ (5.0 mL per gram of substrate). Cool the flask to 0 °C using an ice-salt bath. Slowly add fuming HNO3​ (1.5 eq) dropwise. Causality: Mixing strong acids is highly exothermic; cooling prevents the premature decomposition of nitric acid into nitrogen dioxide gas ( NO2​ ).

  • Substrate Addition: Maintain the internal temperature below 5 °C. Add methyl 2,4-difluorobenzoate (1.0 eq) dropwise via the addition funnel over 30–45 minutes. Causality: The EAS reaction releases significant heat. Rapid addition can cause a thermal runaway, leading to unwanted dinitration or hydrolysis of the methyl ester.

  • Reaction Incubation: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir vigorously for 12 to 16 hours. Causality: The electron-withdrawing ester and fluorine groups heavily deactivate the ring, requiring extended reaction times at ambient temperature to achieve >95% conversion[2].

  • Quenching and Precipitation: Slowly pour the reaction mixture over vigorously stirred crushed ice (approximately 10x the volume of the acid mixture). Causality: The massive dilution quenches the strong acids, while the low temperature forces the highly polar, lipophilic nitro-aromatic product to crash out of the aqueous solution[3].

  • Isolation: Stir the resulting slurry at 0 °C for 30 minutes to ensure complete crystallization. Collect the pale-yellow precipitate via vacuum filtration. Wash the filter cake extensively with ice-cold distilled water until the filtrate reaches a neutral pH. Dry the solid under a high vacuum to afford methyl 2,4-difluoro-5-nitrobenzoate.

Workflow Step1 1. Mixed Acid Prep H2SO4 + HNO3 at 0°C Step2 2. Substrate Addition Dropwise to control exotherm Step1->Step2 Step3 3. EAS Reaction Stir 16h at 25°C Step2->Step3 Step4 4. Ice Quench Precipitates nitro product Step3->Step4 Step5 5. Isolation Filter, wash, and vacuum dry Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of methyl 2,4-difluoro-5-nitrobenzoate.

Analytical Validation & Self-Validating Checks

To ensure the integrity of the synthesized product, the following self-validating analytical checks should be performed:

  • Physical State Observation: The starting material is typically a liquid or low-melting solid at room temperature. The successful formation of the nitro derivative is immediately confirmed by the isolation of a highly crystalline, pale-yellow solid upon ice quenching.

  • Thin-Layer Chromatography (TLC): Using a Hexanes/Ethyl Acetate (e.g., 4:1) mobile phase, the nitrated product will exhibit a distinct retention factor ( Rf​ ) shift compared to the starting material due to the high polarity of the introduced −NO2​ group.

  • 1 H NMR Spectroscopy: The starting material contains three aromatic protons. The product will only show two aromatic protons (C3-H and C6-H). The C3-H will appear as a distinct multiplet (due to coupling with the adjacent 2-F and 4-F atoms), while the C6-H will be shifted significantly downfield due to the deshielding effects of the adjacent nitro and ester groups.

References[1] Title: Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors

Sources

Application

Application Note: Continuous Flow Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Pharmaceutical Intermediates

Introduction & Scientific Rationale The synthesis of biaryl motifs is a cornerstone of modern pharmaceutical development, prominently featured in the structures of numerous Active Pharmaceutical Ingredients (APIs) such a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synthesis of biaryl motifs is a cornerstone of modern pharmaceutical development, prominently featured in the structures of numerous Active Pharmaceutical Ingredients (APIs) such as the "sartan" class of angiotensin II receptor blockers (e.g., Valsartan, Losartan)[1]. While the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry standard for constructing these C–C bonds, traditional batch processing presents significant limitations in scale-up, primarily due to poor heat transfer, inadequate mixing of biphasic systems, and safety concerns regarding the handling of hazardous organic solvents at elevated temperatures.

Transitioning this chemistry to a Continuous Flow (Microreactor) System fundamentally alters the process kinetics and safety profile[2]. As a Senior Application Scientist, I approach flow chemistry not merely as a change in glassware, but as a shift to a highly controlled, data-rich thermodynamic environment. By utilizing microfluidic or mesofluidic reactors, we achieve near-instantaneous mass transfer and precise thermal control. This allows us to safely superheat solvents well above their atmospheric boiling points, accelerating reaction times from hours to mere minutes while suppressing degradation pathways and minimizing catalyst deactivation[2].

Mechanistic Overview & Flow Reactor Design

The Suzuki-Miyaura catalytic cycle—comprising oxidative addition, transmetalation, and reductive elimination—is highly dependent on the efficient mixing of the aryl halide, the boronic acid, the palladium catalyst, and the base. In batch, the generation of inorganic halide salts often creates a heterogeneous slurry that limits the transmetalation rate.

In continuous flow, we engineer a segmented biphasic flow regime (alternating slugs of aqueous and organic phases). This design is causal: the rapid internal circulation within each fluidic slug dramatically enhances the interfacial surface area, driving the mass transfer required for transmetalation, while the aqueous phase continuously dissolves the inorganic salt byproducts, preventing reactor fouling and catastrophic clogging.

FlowSetup A Pump A: Aryl Halide + Pd Catalyst (Organic Phase) Mixer T-Mixer / Micromixer (Rapid Mass Transfer) A->Mixer B Pump B: Boronic Acid + Base (Aqueous Phase) B->Mixer Reactor Heated Residence Coil (120 °C, 5-10 min) Mixer->Reactor PAT In-line PAT (FTIR/UV) (Steady-State Verification) Reactor->PAT BPR Back Pressure Regulator (100-150 psi) PAT->BPR Collection Product Collection & Phase Separation BPR->Collection

Continuous flow reactor schematic for biphasic Suzuki-Miyaura cross-coupling.

Comparative Data Analysis

The thermodynamic and kinetic advantages of continuous flow over traditional batch synthesis for biaryl pharmaceutical intermediates are quantified below. The data reflects optimized parameters for the synthesis of a Valsartan precursor[1].

Process ParameterTraditional Batch SynthesisContinuous Flow SynthesisCausality / Advantage
Reaction Time 6 to 18 hours2 to 10 minutesSuperheating via pressurization accelerates kinetics.
Temperature 80 °C (Solvent Reflux)120 °C – 150 °CBack Pressure Regulator (BPR) prevents solvent boiling.
Catalyst Loading 2.0 – 5.0 mol %0.1 – 1.0 mol %Enhanced mixing prevents Pd aggregation/deactivation.
Overall Yield 70% – 82%88% – 98%Suppression of protodeboronation and side reactions.
Space-Time Yield ~0.05 kg L⁻¹ h⁻¹> 2.5 kg L⁻¹ h⁻¹Continuous throughput drastically reduces reactor footprint.

Experimental Protocol: Synthesis of a Valsartan Biaryl Precursor

This protocol details the continuous flow synthesis of 2'-(1H-tetrazol-5-yl)-biphenyl-4-carbaldehyde, a key intermediate for Valsartan.

Self-Validating System Architecture: To ensure absolute trustworthiness, this protocol does not rely on arbitrary time estimates for collection. Instead, it utilizes an in-line Process Analytical Technology (PAT) flow cell. The system validates its own steady-state; product collection is strictly gated until the PAT signal variance is <2% over three consecutive residence times, mathematically guaranteeing uniform product quality[3].

Materials & Reagent Preparation
  • Solution A (Organic Stream): Dissolve the aryl bromide (1.0 M) and homogeneous catalyst Pd(OAc)₂ (0.5 mol %) alongside a phosphine ligand (e.g., XPhos, 1.0 mol %) in a degassed mixture of THF/Ethanol (1:1).

  • Solution B (Aqueous Stream): Dissolve the arylboronic acid (1.2 M) and the base, K₂CO₃ (2.0 M), in degassed deionized water. Note: A slight excess of boronic acid compensates for any competitive protodeboronation.

System Priming & Equilibration
  • Solvent Flush: Prime HPLC Pump A with pure THF/Ethanol and Pump B with pure water. Set both flow rates to 0.5 mL/min.

  • Pressurization: Install a 100 psi Back Pressure Regulator (BPR) at the system's terminus. Causality: The BPR artificially pressurizes the fluidic network, allowing the THF/Ethanol mixture to be heated to 120 °C without outgassing. Outgassing would break the plug-flow regime, leading to unpredictable residence time distributions (RTD).

  • Thermal Equilibration: Submerge the 10 mL perfluoroalkoxy (PFA) or stainless-steel residence coil in a heated oil bath or block heater set to 120 °C. Allow 10 minutes for thermal stabilization.

Execution & In-Line Validation
  • Reagent Introduction: Switch the inlet valves of Pump A to Solution A and Pump B to Solution B. Maintain a 1:1 volumetric flow ratio (total flow rate = 1.0 mL/min), yielding a precise residence time of 10 minutes inside the 10 mL reactor.

  • Steady-State Verification (Self-Validation): Monitor the reactor effluent using an in-line FTIR or UV-Vis flow cell positioned immediately upstream of the BPR. Discard the initial output into a waste stream.

  • Product Collection: Once the PAT signal indicates a stable product formation plateau (typically after 2.5 to 3 reactor volumes, or ~25-30 minutes), actuate the diversion valve to route the effluent into the main collection vessel.

  • Work-up: The segmented biphasic effluent will naturally separate in the collection vessel. Decant the aqueous layer. Pass the organic layer through a metal scavenger cartridge (e.g., QuadraPure™ or silica-supported thiol) to remove residual palladium, ensuring the API intermediate meets stringent heavy-metal regulatory limits[2].

Process Optimization & Troubleshooting Logic

When adapting novel pharmaceutical intermediates to this flow protocol, the primary failure mode is reactor fouling. The following logic tree dictates the optimization path for a Senior Scientist encountering flow disruptions.

Workflow Start Evaluate Substrates & Reaction Conditions Solubility Are all byproducts (e.g., salts) soluble at reaction temp? Start->Solubility Clogging High Risk of Reactor Clogging (Loss of Plug-Flow) Solubility->Clogging No Kinetics Optimize Residence Time via Flow Rate Adjustment Solubility->Kinetics Yes Biphasic Implement Segmented Flow or use Organic Base (TBAH) Clogging->Biphasic Biphasic->Kinetics Scale Verify Steady-State (PAT) & Initiate Numbering-Up Kinetics->Scale

Logic tree for troubleshooting and optimizing continuous flow cross-coupling.

Expert Insight on Clogging: If segmented biphasic flow still results in localized salt precipitation at the T-mixer interface, the causal solution is to switch from an inorganic base (like K₂CO₃) to an organic-soluble base such as Tetra-n-butylammonium hydroxide (TBAH) or to utilize an acoustic/ultrasonic flow reactor to continuously pulverize precipitates before they agglomerate[3].

References

  • Multistep synthesis of a valsartan precursor in continuous flow Source: D-NB.info (German National Library) URL:[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI (Molecules) URL:[Link]

  • Automated, Capsule-Based Suzuki–Miyaura Cross Couplings Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Method

Strategic Integration of Fluorinated Building Blocks in Kinase Inhibitor Synthesis: Application Notes &amp; Protocols

Introduction & Scientific Rationale The development of small-molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology and autoimmune diseases. A critical strategy in optimizing these scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of small-molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology and autoimmune diseases. A critical strategy in optimizing these scaffolds is the strategic incorporation of fluorine atoms. Despite being the smallest halogen, fluorine possesses the highest electronegativity, allowing it to profoundly alter a molecule's electronic environment without introducing significant steric bulk[1].

In medicinal chemistry, the "Fluorine Effect" is leveraged to solve complex pharmacokinetic and pharmacodynamic challenges. Fluorine substitution can block metabolically labile sites, preventing rapid cytochrome P450-mediated oxidation[2]. Furthermore, strategically placed fluorine atoms modulate the pKa of adjacent basic amines, increasing the proportion of the un-ionized drug at physiological pH, which directly enhances gastrointestinal absorption and membrane permeability[1]. Within the ATP-binding pocket of kinases, fluorinated aromatic rings engage in orthogonal multipolar interactions and π-π stacking with the hinge region, significantly boosting binding affinity and target residence time[2].

Physicochemical Impact of Fluorination

To understand the causality behind selecting fluorinated building blocks, we must quantify their impact. The table below summarizes the typical physicochemical shifts observed when transitioning from a standard hydrocarbon scaffold to a selectively fluorinated analog in kinase inhibitor development.

Table 1: Quantitative Impact of Fluorine Substitution on Kinase Inhibitor Scaffolds

Physicochemical PropertyNon-Fluorinated ScaffoldFluorinated ScaffoldCausality / Pharmacological Advantage
Basic Amine pKa ~8.5 - 9.0~7.0 - 7.5Inductive electron withdrawal lowers pKa, increasing the un-ionized fraction at pH 7.4, thereby enhancing membrane permeability.
Lipophilicity (LogD) 2.12.8Fluorine's high electronegativity and low polarizability increase lipophilicity, driving stronger hydrophobic interactions.
Metabolic Half-Life 1.5 hours> 4.0 hoursReplacing C-H with C-F at labile sites blocks oxidation due to the exceptional thermodynamic stability of the C-F bond.
Target Affinity (Kd) 45 nM8 nMFluorine engages in non-classical hydrogen bonding and multipolar interactions with the kinase hinge region backbone.

Synthetic Strategy & Workflow

Constructing highly selective kinase inhibitors requires modular, orthogonal synthetic routes. We utilize two highly versatile fluorinated building blocks: 5-Chloro-2,3-difluoropyridine (CDFP) [3] and 3-Fluoro-5-iodobenzamide [4].

The synthetic workflow capitalizes on the distinct bond dissociation energies and electronic properties of these molecules. The electron-deficient nature of CDFP makes it an ideal candidate for regioselective Nucleophilic Aromatic Substitution (SNAr), while the iodo-substituent on 3-Fluoro-5-iodobenzamide serves as a prime handle for Palladium-catalyzed Suzuki-Miyaura cross-coupling[4].

SyntheticWorkflow A Fluorinated Building Block (e.g., 5-Chloro-2,3-difluoropyridine) C SNAr Reaction (Base, Solvent, Heat) A->C B Nucleophile (e.g., Substituted Aniline) B->C D Fluorinated Intermediate C->D Regioselective Substitution F Suzuki-Miyaura Coupling (Pd-Catalyst, Base) D->F E Boronic Acid/Ester (Aryl/Heteroaryl) E->F G Target Kinase Inhibitor (Fluorinated Scaffold) F->G C-C Bond Formation

Workflow for synthesizing fluorinated kinase inhibitors via SNAr and Suzuki coupling.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding to the next step.

Protocol A: Regioselective SNAr of 5-Chloro-2,3-difluoropyridine (CDFP)

Objective: Install an aniline-based pharmacophore at the C2 position of the pyridine ring[3]. Causality: The electron-withdrawing nature of the adjacent pyridine nitrogen and the C3 fluorine significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This directs the nucleophilic attack exclusively to the C2 position. The C5 chlorine and C3 fluorine remain unreactive under these specific conditions, preserving them for downstream functionalization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve 5-Chloro-2,3-difluoropyridine (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol) to the solution and stir for 5 minutes at room temperature.

  • Nucleophile Addition: Slowly add the substituted aniline (1.05 equiv, 10.5 mmol) dropwise.

  • Thermal Activation: Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Workup: Cool the mixture to room temperature, quench with ice-cold water (50 mL), and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating System:

    • LC-MS: The desired product will exhibit a mass shift of +[Aniline Mass] - 20 Da (corresponding to the loss of HF).

    • 19F NMR: Definitive confirmation is achieved by observing the disappearance of the characteristic C2 fluorine doublet (typically around -90 ppm), while the C3 fluorine signal shifts upfield.

Protocol B: Suzuki-Miyaura Cross-Coupling of 3-Fluoro-5-iodobenzamide

Objective: Couple the aryl iodide with a heteroaryl boronic acid to build the extended hinge-binding motif of the kinase inhibitor[4]. Causality: The oxidative addition of the Pd(0) catalyst is highly sensitive to bond dissociation energies. The C-I bond (~240 kJ/mol) is cleaved exponentially faster than the C-F bond (~485 kJ/mol). This thermodynamic differential ensures absolute chemoselectivity, meaning the cross-coupling occurs exclusively at the iodine site while the fluorine atom remains intact to provide metabolic stability in the final drug candidate.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine 3-Fluoro-5-iodobenzamide (1.0 equiv, 5 mmol) and the target heteroaryl boronic acid (1.2 equiv, 6 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and Potassium Carbonate (K₂CO₃) (3.0 equiv, 15 mmol).

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Purge the vial with argon for 10 minutes to remove dissolved oxygen, which can poison the palladium catalyst.

  • Reaction: Seal the vial and heat at 100°C for 2 hours (or microwave at 110°C for 30 minutes).

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Dilute the filtrate with Ethyl Acetate, wash with water and brine, dry over MgSO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Self-Validating System:

    • Visual/TLC: The biphasic mixture will initially appear as a dark red/brown suspension and transition to a lighter yellow organic phase upon completion. TLC (Hexanes/EtOAc 7:3) will show the complete consumption of the UV-active starting material.

    • 1H NMR: Success is confirmed by the appearance of new aromatic protons from the boronic acid partner.

Biological Context: Targeting the RAS-RAF-MEK-ERK Pathway

Fluorinated scaffolds synthesized via these protocols are frequently deployed against the MAPK/ERK pathway, a critical signaling cascade that is hyperactivated in numerous cancers (e.g., melanoma, colorectal cancer). Utilizing building blocks like 3-Fluoro-5-iodobenzamide allows for the rapid generation of libraries targeting BRAF and MEK kinases[4]. The fluorine atom is specifically positioned to interact with the highly conserved DFG (Asp-Phe-Gly) motif in the kinase activation loop, locking the enzyme in an inactive conformation.

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active/GTP) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Prolif Cell Proliferation & Survival ERK->Prolif Gene Transcription Inhibitor Fluorinated Kinase Inhibitor (e.g., BRAFi/MEKi) Inhibitor->RAF Allosteric/ATP-competitive block Inhibitor->MEK Dual targeting potential

MAPK/ERK signaling pathway and intervention points for fluorinated kinase inhibitors.

References

1.1. Title: Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Source: benchchem.com. URL:

1.5. Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Source: nih.gov. URL:

1.7. Title: What Is 5-Chloro-2,3-Difluoropyridine (CDFP) and How Is It Applied in Chemical Synthesis? Source: jindunchemical.com. URL:

1.10. Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Source: mdpi.com. URL:

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (S_NAr) on Fluoronitrobenzoates

Strategic Context & Molecular Design Fluoronitrobenzoates—such as methyl 4-fluoro-3-nitrobenzoate and ethyl 2-fluoro-5-nitrobenzoate—are highly versatile, privileged synthons in medicinal chemistry. They serve as foundat...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Molecular Design

Fluoronitrobenzoates—such as methyl 4-fluoro-3-nitrobenzoate and ethyl 2-fluoro-5-nitrobenzoate—are highly versatile, privileged synthons in medicinal chemistry. They serve as foundational building blocks for complex polysubstituted heterocycles, including benzimidazoles, quinazolines, and benzothiazepines[1][2][3]. The strategic placement of a fluorine atom adjacent to a nitro group creates an ideal "push-pull" electronic environment, rendering the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).

Mechanistic Causality: The "Push-Pull" System

As an application scientist, it is critical to understand why these specific substrates react so efficiently under relatively mild conditions. In S_NAr reactions, the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized intermediate (the Meisenheimer complex), not the subsequent elimination of the leaving group[2][4].

  • Fluorine as the Ultimate Leaving Group: Unlike aliphatic S_N2 reactions where iodine is the best leaving group, S_NAr relies on the electronegativity of the halogen. Fluorine heavily polarizes the C–F bond, maximizing the electrophilicity of the ipso-carbon and drastically lowering the activation energy for nucleophilic attack[2].

  • Resonance Stabilization: The nitro group acts as a powerful electron-withdrawing group (EWG). When positioned ortho or para to the fluorine, it stabilizes the anionic Meisenheimer intermediate through extended resonance, driving the reaction forward[2].

SNAr_Mechanism A Fluoronitrobenzoate (Electrophile) C Meisenheimer Complex (Resonance Stabilized) A->C Addition (Rate-Determining) B Nucleophile (Amine/Thiol) B->C Attack at C-F D Substituted Nitrobenzoate (Product) C->D Elimination (Fast) E Fluoride Ion (Leaving Group) C->E Departure

S_NAr mechanism: Nucleophilic attack and Meisenheimer complex formation.

Reaction Parameters & Field-Proven Insights

Solvent Dynamics
  • Polar Aprotic Solvents (DMF, DMSO, THF): These are the gold standard for anionic nucleophiles (e.g., thiolates, alkoxides). They effectively solvate the counter-cations while leaving the nucleophilic anion "naked" and highly reactive[1].

  • Protic Solvents (EtOH): Often preferred for neutral amine nucleophiles. Protic solvents can stabilize the transition state through hydrogen bonding to the departing fluoride ion. Furthermore, they allow for a highly efficient workup by simply adding aqueous HCl to protonate excess amine and precipitate the product[5][6].

  • Green Alternatives: Deep Eutectic Solvents (DES), such as choline chloride/glycerol/H₂O mixtures, have been successfully employed for one-pot S_NAr and subsequent cyclization reactions, offering excellent environmental compatibility[3].

Base Selection & The "Cesium Effect"
  • Cesium Carbonate (Cs₂CO₃): Highly recommended for thiol nucleophiles. The large ionic radius of cesium results in a loose ion pair, significantly enhancing the nucleophilicity of the reacting anion (the "cesium effect")[1].

  • Sodium Bicarbonate (NaHCO₃) / Excess Amine: Milder bases are sufficient for highly reactive neutral nucleophiles or when side reactions (like ester hydrolysis) must be strictly avoided[5].

Quantitative Data: Nucleophile Condition Matrix

The following table summarizes optimized conditions for various nucleophiles reacting with fluoronitrobenzoate scaffolds, demonstrating the versatility of the S_NAr approach.

SubstrateNucleophileSolventBaseTempTimeYieldRef
Methyl 4-fluoro-3-nitrobenzoateMethyl 2-mercaptobenzoateDMFCs₂CO₃40 °C4 h>95%[1]
Methyl 4-fluoro-3-nitrobenzoateAniline (1.5 eq)EtOHNone78 °C4 h86%[5]
Methyl 4-fluoro-3-nitrobenzoatep-Anisidine (1.2 eq)EtOHNoneReflux-53%[6]
Ethyl 2-fluoro-5-nitrobenzoateAmino acid estersTHF/TolueneChiral CatalystRT-62–91%[4]

Validated Experimental Protocols

Workflow Step1 1. Reagent Preparation Substrate & Nucleophile in Solvent (DMF/EtOH) Step2 2. Base Addition (e.g., Cs2CO3 or NaHCO3) Step1->Step2 Step3 3. Thermal Activation (40°C to 80°C depending on nucleophile) Step2->Step3 Step4 4. Reaction Monitoring (Colorimetric Shift / LCMS) Step3->Step4 Step5 5. Quenching (Ice-Water or 1M HCl Addition) Step4->Step5 Step6 6. Isolation (Vacuum Filtration & Washing) Step5->Step6

Step-by-step experimental workflow for S_NAr reactions on fluoronitrobenzoates.

Protocol A: Thioetherification (Synthesis of Benzothiazepine Precursors)

This protocol utilizes the "cesium effect" to drive the reaction of a sterically hindered thiol.

  • Initialization: In a dry reaction vessel, dissolve methyl 4-fluoro-3-nitrobenzoate (1.0 equiv, e.g., 60.9 mmol) and methyl 2-mercaptobenzoate (1.1 equiv) in anhydrous DMF (approx. 1.0 M concentration)[1].

  • Base Addition: Add Cs₂CO₃ (1.0 equiv) in a single portion at room temperature. Causality note: Cs₂CO₃ is only partially soluble in DMF; the resulting heterogeneous mixture acts as a slow-release basic reservoir, preventing unwanted thioester hydrolysis.

  • Thermal Activation: Heat the reaction mixture to 40 °C and stir vigorously for 4 hours[1].

  • Self-Validation Checkpoint: Monitor via LCMS. The reaction is complete when the starting mass is fully consumed. The mixture will transition to a deep, homogenous color.

  • Quenching & Isolation: Cool the mixture to room temperature. Slowly pour the mixture into rapidly stirring ice-water. Causality note: Ice-water quenches the basic environment and immediately forces the highly hydrophobic thioether product to precipitate, self-purifying it from the water-soluble DMF and cesium salts.

  • Filtration: Filter the precipitate under vacuum, wash thoroughly with cold water, and dry under high vacuum to afford the product[1].

Protocol B: Amination (Synthesis of Benzimidazole Precursors)

This protocol leverages protic solvents for clean amination and simplified workup.

  • Initialization: Suspend methyl 4-fluoro-3-nitrobenzoate (1.0 equiv) and the target aniline derivative (1.5 equiv) in absolute ethanol (0.9 M concentration)[5].

  • Thermal Activation: Heat the suspension to 78 °C (reflux) for 4 hours[5].

  • Self-Validation Checkpoint: The reaction provides a distinct colorimetric readout. The solution will shift from a pale yellow suspension to a dark orange/red solution as the highly conjugated N-phenylamino product forms[5].

  • Quenching & Isolation: Cool the reaction to 23 °C. Transfer the mixture to an Erlenmeyer flask and add an equal volume of aqueous 1M HCl[5]. Causality note: The HCl serves a dual purpose—it protonates the unreacted excess aniline (solubilizing it in the aqueous phase) and drastically decreases the solubility of the neutral product, forcing it to crash out of the ethanol/water matrix.

  • Filtration: Isolate the orange solid via vacuum filtration, wash with water (3 x 5 mL), and azeotropically dry with toluene[5].

References

  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists Source: NIH / PubMed Central URL
  • Methyl 5-fluoro-4-methyl-2-nitrobenzoate - Application Notes Source: BenchChem URL
  • Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons Source: NIH / PubMed Central URL
  • One-Pot Telescopic Approach to Synthesize Disubstituted Benzimidazoles in Deep Eutectic Solvent Source: ResearchGate URL
  • THE SYNTHESIS OF NOVEL AGENTS TARGETING SALMONELLA ENTERICA TYPHIMURIUM Source: The Ohio State University URL
  • WO2021151014A1 - Pgdh inhibitors and methods of making and using Source: Google Patents URL

Sources

Method

Application Note: Methyl 2,4-difluoro-3-nitrobenzoate in Advanced Materials and Macrocyclic Drug Discovery

Executive Summary Methyl 2,4-difluoro-3-nitrobenzoate is a highly functionalized, versatile fluorinated aromatic building block. Characterized by its unique arrangement of electron-withdrawing groups, this compound is en...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,4-difluoro-3-nitrobenzoate is a highly functionalized, versatile fluorinated aromatic building block. Characterized by its unique arrangement of electron-withdrawing groups, this compound is engineered for precision regioselective chemistry. In recent years, it has emerged as a critical precursor in two high-impact fields: the synthesis of macrocyclic Peptidylarginine Deiminase 4 (PAD4) inhibitors for autoimmune therapies[1], and the development of novel fluorinated polybenzimidazole (PBI) polymers for advanced materials science. This application note details the physicochemical properties, mechanistic reactivity, and validated protocols for utilizing this precursor in complex synthetic workflows.

Physicochemical Profile

To effectively utilize this precursor, understanding its baseline properties is essential for reaction scaling and analytical tracking.

PropertyValue
Chemical Name Methyl 2,4-difluoro-3-nitrobenzoate
CAS Number 1806335-57-8
Molecular Formula C8H6F2NO4
Molecular Weight 217.13 g/mol
Appearance Solid
Key Reactivity Profiles Nucleophilic Aromatic Substitution (SNAr), Nitro Reduction, Ester Hydrolysis

Mechanistic Insights: The SNAr Advantage

Expertise & Experience: Understanding Causality in Regioselection

The true value of Methyl 2,4-difluoro-3-nitrobenzoate lies in its predictable reactivity. The molecule features two fluorine atoms at the C2 and C4 positions. When subjected to Nucleophilic Aromatic Substitution (SNAr) with primary amines, substitution occurs almost exclusively at the C4 position [1].

The Causality:

  • Electronic Activation: The methyl ester at C1 and the nitro group at C3 act as powerful electron-withdrawing groups (EWGs). The C4-fluorine is para to the ester and ortho to the nitro group, allowing for profound resonance stabilization of the anionic Meisenheimer intermediate during nucleophilic attack.

  • Steric Shielding: While the C2-fluorine is also electronically activated, it is sterically compressed between the bulky ester and the nitro group. This steric hindrance directs incoming nucleophiles (such as cyclopropylamine derivatives) to the more accessible C4 position, ensuring high yields of a single regioisomer without the need for complex chromatographic separations.

Application Workflow 1: Synthesis of PAD4 Inhibitor Precursors

PAD4 is a critical enzyme implicated in rheumatoid arthritis and lupus[1]. Synthesizing macrocyclic inhibitors for PAD4 requires building a highly substituted aniline core. The following self-validating protocols describe the conversion of the precursor into a 3,4-diamino-2-fluorobenzoate scaffold.

Protocol 1.1: Regioselective SNAr with Primary Amines

Objective: To selectively substitute the C4-fluorine with an amine, establishing the core macrocyclic precursor.

  • Reaction Setup: Dissolve Methyl 2,4-difluoro-3-nitrobenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M under a nitrogen atmosphere.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Cool the flask to 0 °C, then add the primary amine (e.g., cyclopropylamine, 1.1 eq) dropwise to control the initial exotherm.

  • Heating & Stirring: Warm the reaction to 60 °C and stir for 4–6 hours.

  • Analytical Checkpoint (Self-Validation): Sample 10 µL of the reaction mixture, dilute in Acetonitrile, and analyze via LC-MS. The disappearance of the starting material ( m/z 217) and the appearance of the product mass ( +[M+H]+ corresponding to the amine adduct) confirm regioselective substitution. The C2-fluorine remains intact.

  • Workup: Quench with cold water, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 1.2: Nitro Reduction to 3,4-Diamino-2-fluorobenzoate

Objective: Reduce the sterically hindered nitro group to an aniline for subsequent macrocyclization.

  • Catalyst Addition: Dissolve the intermediate from Protocol 1.1 in Methanol. Carefully add 10% Pd/C (0.1 eq) under an argon blanket to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Stir vigorously at room temperature for 12 hours.

  • Analytical Checkpoint: Perform TLC (Hexanes/EtOAc 1:1). The product will appear as a highly polar, UV-active spot. Staining with Ninhydrin will yield a deep purple color, confirming the presence of the newly formed primary aniline.

  • Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Evaporate the solvent to yield the di-amino precursor, ready for macrocyclization.

SynthWorkflow SM Methyl 2,4-difluoro- 3-nitrobenzoate SNAr Regioselective SNAr (Amine, DIPEA) SM->SNAr Int1 4-Amino-2-fluoro- 3-nitrobenzoate SNAr->Int1 Red Nitro Reduction (Pd/C, H2) Int1->Red Int2 3,4-Diamino-2-fluoro- benzoate Red->Int2 Macro Macrocyclization / Polymerization Int2->Macro Product PAD4 Inhibitor / Fluorinated Polymer Macro->Product

Caption: Synthetic workflow from Methyl 2,4-difluoro-3-nitrobenzoate to advanced materials and therapeutics.

Biological Context: PAD4 and NETosis

Understanding the biological target is crucial for drug development professionals utilizing this precursor. Peptidylarginine deiminase 4 (PAD4) is an enzyme that catalyzes the post-translational modification of arginine to citrulline[1]. In neutrophils, PAD4-mediated citrullination of histones removes their positive charge, leading to chromatin decondensation[2]. This triggers the release of Neutrophil Extracellular Traps (NETs) in a process called NETosis[3]. While NETs help trap pathogens, aberrant NETosis exposes autoantigens and promotes severe tissue damage in autoimmune diseases like Rheumatoid Arthritis[3].

PAD4Pathway Stimulus Immune Stimulus (Calcium Influx) PAD4 PAD4 Activation Stimulus->PAD4 Cit Histone Citrullination PAD4->Cit Chromatin Chromatin Decondensation Cit->Chromatin NETs NETosis (Extracellular Traps) Chromatin->NETs Pathology Autoimmune Disease (e.g., Rheumatoid Arthritis) NETs->Pathology

Caption: PAD4-mediated histone citrullination and NETosis signaling pathway in autoimmune diseases.

Application Workflow 2: Fluorinated Polybenzimidazole (PBI) Monomers

Beyond small-molecule therapeutics, Methyl 2,4-difluoro-3-nitrobenzoate is an exceptional monomer precursor for novel materials , specifically fluorinated polybenzimidazoles used in high-performance aerospace coatings and hydrogen fuel cell membranes. The incorporation of fluorine enhances thermal stability, lowers the dielectric constant, and increases hydrophobicity.

Protocol 2.1: Synthesis of Fluorinated PBI Monomers

Objective: Convert the di-amino intermediate into a rigid, fluorinated polymer network.

  • Saponification: Treat the 3,4-diamino-2-fluorobenzoate intermediate (from Protocol 1.2) with LiOH (3.0 eq) in a THF/H₂O (3:1) mixture at room temperature for 4 hours to hydrolyze the methyl ester.

  • Acidification: Carefully acidify the mixture with 1M HCl to pH 4 to precipitate the 3,4-diamino-2-fluorobenzoic acid monomer. Filter and dry under vacuum.

  • Polycondensation: In a specialized resin flask, combine the monomer with Eaton's Reagent (phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA).

  • Thermal Curing: Heat the mixture under argon to 180 °C for 12 hours. The ortho-diamines and carboxylic acids undergo step-growth condensation to form the highly robust, fluorinated benzimidazole linkages.

  • Precipitation: Pour the viscous, hot polymer solution into rapidly stirring deionized water to precipitate the fluorinated PBI material.

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude Methyl 2,4-difluoro-3-nitrobenzoate by recrystallization

Welcome to the technical support and troubleshooting center for the purification of Methyl 2,4-difluoro-3-nitrobenzoate . This guide is designed for researchers and drug development professionals who require high-purity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the purification of Methyl 2,4-difluoro-3-nitrobenzoate . This guide is designed for researchers and drug development professionals who require high-purity fluorinated nitroaromatic intermediates for downstream pharmaceutical synthesis.

Unlike standard aliphatic compounds, fluorinated nitroaromatics present unique physicochemical challenges. The highly electronegative fluorine atoms at the 2- and 4-positions, coupled with the strongly electron-withdrawing 3-nitro group, create a highly polarized aromatic system. This guide explains the causality behind our recommended recrystallization protocols and provides a self-validating troubleshooting framework to ensure maximum purity and yield.

Mechanistic Principles of Purification

Why Recrystallization over Column Chromatography? While silica gel chromatography can separate distinct regioisomers, it is often difficult to scale and solvent-intensive. Recrystallization exploits the steep temperature-dependent solubility curve of methyl nitrobenzoates in short-chain alcohols[1].

Solvent Causality: Methanol is the premier solvent for this procedure. The polarity of methanol perfectly solvates the polarized aromatic ring at elevated temperatures (60–65°C). As the solution cools, the rigid, planar structure of Methyl 2,4-difluoro-3-nitrobenzoate promotes rapid crystal lattice formation. Methanol is chosen over aqueous mixtures because prolonged heating of esters in water risks partial hydrolysis, while methanol prevents transesterification degradation[2].

Standard Operating Procedure (SOP): Step-by-Step Methodology

To establish a self-validating system, ensure you record the mass of your crude material before starting. A successful recrystallization should yield a recovery of 75–85% with a distinct sharpening of the melting point.

  • Solvent Addition: Place the crude Methyl 2,4-difluoro-3-nitrobenzoate in a clean, dry Erlenmeyer flask. Add a minimal volume of HPLC-grade methanol (approximately 3–5 mL per gram of crude solid).

  • Heating & Dissolution: Heat the mixture to a gentle boil (60–65°C) using a water bath or heating mantle. Swirl continuously until the solid completely dissolves[1].

  • Hot Filtration (Conditional): If insoluble particulates or mechanical impurities remain, rapidly filter the hot solution through a fluted filter paper pre-warmed with hot methanol. This prevents premature crystallization in the funnel stem.

  • Primary Nucleation: Remove the flask from the heat source. Allow the solution to cool slowly to room temperature completely undisturbed.

    • Causality Note: Slow cooling allows the thermodynamic formation of a highly ordered crystal lattice, which effectively excludes structurally similar impurities (like unreacted starting materials or isomeric byproducts)[3].

  • Secondary Crystallization: Once the flask reaches room temperature and crystal formation is visible, transfer the flask to an ice-water bath (0–5°C) for 15–30 minutes to depress solubility and maximize yield[2].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold methanol to displace the impurity-rich mother liquor without redissolving your purified product[2].

  • Drying: Dry the crystals under high vacuum at room temperature to a constant weight.

Workflow & Decision Tree

Recrystallization_Workflow Start Crude Methyl 2,4-difluoro-3-nitrobenzoate Dissolve Dissolve in minimal hot Methanol (60-65°C) Start->Dissolve FilterHot Hot Filtration (Optional) Dissolve->FilterHot If insoluble impurities exist Cooling Slow cooling to Room Temperature Dissolve->Cooling If clear FilterHot->Cooling DecisionOil Did the product oil out? Cooling->DecisionOil FixOil Reheat, add 5% more MeOH, and add seed crystals DecisionOil->FixOil Yes IceBath Cool in Ice Bath (0-5°C) DecisionOil->IceBath No (Crystals form) FixOil->Cooling FilterCold Vacuum Filtration & Cold MeOH Wash IceBath->FilterCold Pure Pure Methyl 2,4-difluoro-3-nitrobenzoate FilterCold->Pure

Workflow and troubleshooting decision tree for recrystallizing Methyl 2,4-difluoro-3-nitrobenzoate.

Quantitative Data: Solvent Performance Matrix

Selecting the right solvent dictates the efficiency of impurity clearance. Below is a comparative matrix of common recrystallization solvents for fluorinated nitrobenzoates.

Solvent SystemBoiling Point (°C)Hot SolubilityCold SolubilityExpected RecoveryImpurity Clearance
Methanol (Recommended) 65HighLow75–85%Excellent
Ethanol (Absolute) 78HighModerate60–70%Good
EtOAc / Heptane (1:3) ~72HighLow80–90%Moderate
Toluene 110Very HighModerate< 50%Poor
Water / MeOH (1:1) ~80LowVery Low> 90%Poor (Traps impurities)

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a liquid phase instead of crystals) during cooling. How do I fix this? A: Oiling out occurs when the compound separates from the solvent at a temperature above its melting point, or when the solvent is overly saturated. Because fluorinated compounds can be highly lipophilic, they sometimes resist initial nucleation.

  • Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of additional methanol (5–10% by volume) to decrease the saturation level, and allow it to cool much more slowly. Introducing a tiny seed crystal of pure Methyl 2,4-difluoro-3-nitrobenzoate just above the cloud point will force solid crystal nucleation instead of liquid-liquid phase separation.

Q2: The recovered yield is significantly lower than expected (< 50%). What went wrong? A: Low yield is almost always caused by using an excessive volume of the recrystallization solvent or washing the final filter cake with methanol that is not sufficiently cold[1].

  • Solution: Do not discard your filtrate! Transfer the mother liquor to a rotary evaporator, concentrate it under reduced pressure to half its volume, and perform a second-crop crystallization. In future runs, strictly adhere to the "minimal hot solvent" rule, adding solvent dropwise only until the boiling mixture turns clear[2].

Q3: The final crystals have a yellow/brown tint instead of being white/off-white. Is it pure? A: Nitroaromatics naturally exhibit a pale yellow hue due to the chromophoric nature of the nitro group. However, a dark yellow or brown tint indicates the presence of highly conjugated impurities or oxidation byproducts.

  • Solution: If the color is unacceptable, redissolve the crystals in hot methanol, add a small amount of activated charcoal (e.g., Darco), boil gently for 5 minutes, and perform a hot filtration through a Celite pad before initiating the cooling phase.

Q4: Can I use water as a co-solvent to force crystallization and increase my yield? A: It is highly discouraged. While adding water will drastically reduce the solubility of the ester and force precipitation, it causes the product to rapidly "crash out." This rapid kinetic precipitation traps impurities and solvent molecules within the crystal lattice, defeating the primary purpose of recrystallization (purity). Furthermore, as noted in industrial scale-up processes, managing mixed aqueous-organic waste streams adds unnecessary complexity to solvent recovery[3].

References

  • [1] Chemistry 210 Experiment 10: Nitration of Methyl Benzoate. MiraCosta College. 1

  • [3] US4506089A - Preparation of methyl m-nitrobenzoate. Google Patents.3

  • [2] Preparation of Methyl 3-nitrobenzoate. University of South Alabama. 2

Sources

Optimization

Technical Support Center: Separation of Ortho, Meta, and Para Isomers in Nitration Reactions

Welcome to the Technical Support Center dedicated to the intricate challenges of separating ortho, meta, and para isomers resulting from nitration reactions. This guide is specifically designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the intricate challenges of separating ortho, meta, and para isomers resulting from nitration reactions. This guide is specifically designed for researchers, scientists, and drug development professionals. Here, we delve into the fundamental principles and practical troubleshooting of common separation techniques, moving beyond simple protocols to explain the "why" behind the "how."

The successful isolation of a specific isomer is often a critical determinant of a drug's efficacy and safety profile, as different isomers can exhibit varied biological activities.[1][2] This resource aims to equip you with the knowledge to navigate the complexities of isomer separation with confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and initial hurdles faced during the separation of nitration products.

Q1: My TLC analysis of the crude nitration product shows multiple spots that are very close together. How can I improve their separation for better analysis?

A1: This is a frequent challenge due to the similar polarities of positional isomers.[3] To enhance TLC separation:

  • Optimize the Solvent System: The polarity of the mobile phase is paramount. A common starting point for nitroaromatics is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.[4]

    • If the Rf values are too high (spots are near the solvent front), decrease the polarity by reducing the proportion of ethyl acetate.

    • If the Rf values are too low (spots haven't moved far from the baseline), incrementally increase the polarity.

  • Consider a Different Stationary Phase: While silica gel is standard, for particularly challenging separations, consider using alumina plates or plates with a different polarity.

  • Two-Dimensional TLC: If a single solvent system fails to provide adequate separation, you can run the TLC in one direction, dry the plate, and then run it again in a direction 90 degrees to the first, using a different solvent system.

Q2: I'm attempting to separate o- and p-nitrophenol. Which method is most effective and why?

A2: Steam distillation is the most effective and commonly used method for separating o-nitrophenol and p-nitrophenol.[5][6] The key lies in their differing volatilities, which is a direct consequence of their hydrogen bonding capabilities.[7]

  • o-Nitrophenol: Exhibits intramolecular hydrogen bonding (within the same molecule). This internal bonding reduces its interaction with other molecules, making it more volatile and allowing it to be carried over with the steam.[8]

  • p-Nitrophenol: Primarily forms intermolecular hydrogen bonds (between different molecules). This creates a network of associated molecules, resulting in a significantly lower volatility.[9]

Therefore, during steam distillation, the o-nitrophenol will distill with the steam, while the p-nitrophenol will remain in the distillation flask.[6]

Q3: Fractional distillation of my nitrotoluene isomers is not giving me pure fractions. What could be going wrong?

A3: While fractional distillation can be effective, its success hinges on a significant difference in boiling points and careful technique.[10][11] For nitrotoluene isomers, the boiling points can be quite close, making a clean separation challenging.[12]

  • Inefficient Column: Ensure you are using a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column).

  • Distillation Rate: A slow and steady distillation rate is crucial. If you distill too quickly, you will not achieve proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.

  • Temperature Gradient: Ensure a proper temperature gradient is established along the column. The temperature at the top of the column should be close to the boiling point of the more volatile component.

  • Alternative Methods: If fractional distillation proves insufficient, consider fractional crystallization, especially for separating p-nitrotoluene, which has a higher melting point and can often be crystallized from the mixture at low temperatures.[13][14]

Q4: My recrystallization attempt to purify a single dinitrobenzene isomer resulted in a low yield and the product is still impure. What are the key parameters to optimize?

A4: Recrystallization is a powerful purification technique, but its success depends on the differential solubility of the isomers in a particular solvent.[15][16]

  • Solvent Selection: The ideal solvent is one in which the desired isomer is sparingly soluble at low temperatures but highly soluble at high temperatures, while the other isomers are either very soluble or insoluble at all temperatures. Ethanol is often a good starting point for dinitrobenzene isomers.[16][17]

  • Cooling Rate: Slow cooling is essential for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[16]

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure desired isomer can promote crystallization.

  • Washing: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities. Using warm solvent will dissolve some of your product, reducing the yield.

Troubleshooting Guides for Key Separation Techniques

This section provides more in-depth troubleshooting for common laboratory separation methods.

Fractional Distillation
Problem Potential Cause Troubleshooting Steps
Poor Separation of Isomers Insufficient column efficiency; Distillation rate too fast; Inadequate insulation.Use a longer or more efficient fractionating column. Reduce the heating rate to ensure a slow, steady distillation. Insulate the column to maintain a proper temperature gradient.
Bumping or Uneven Boiling Lack of boiling chips or stir bar; Superheating of the liquid.Always add fresh boiling chips or a magnetic stir bar before heating. Ensure even heating of the distillation flask.
Product Decomposition Distillation temperature is too high.If the isomers have very high boiling points, consider vacuum distillation to lower the required temperature and prevent decomposition.[18]
Recrystallization
Problem Potential Cause Troubleshooting Steps
No Crystals Form Upon Cooling Solution is not supersaturated; Too much solvent was used.Evaporate some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod to provide a surface for crystal nucleation. Add a seed crystal of the pure compound.
Oily Product Forms Instead of Crystals The melting point of the solute is below the boiling point of the solvent; Impurities are preventing crystallization.Try a lower-boiling solvent. Attempt to "shock" the oil into crystallizing by vigorous stirring or by adding a small amount of a different solvent in which the compound is insoluble.
Low Recovery of Purified Product Too much solvent used; Crystals were washed with warm solvent; Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with ice-cold solvent. Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Column Chromatography
Problem Potential Cause Troubleshooting Steps
Poor Separation (Overlapping Bands) Incorrect solvent system polarity; Column was not packed properly (channeling).Perform preliminary TLC experiments to determine the optimal eluent.[19] Pack the column carefully and uniformly to avoid air bubbles and channels. A gradient elution (gradually increasing solvent polarity) may be necessary for complex mixtures.
Cracked or Dry Column Bed The solvent level dropped below the top of the stationary phase.Never let the column run dry. Always keep the top of the adsorbent covered with the eluent.
Streaking or Tailing of Bands The sample was too concentrated; The sample is reacting with the stationary phase.Dilute the sample before loading it onto the column. Consider using a different adsorbent (e.g., alumina instead of silica gel).

Experimental Protocols

Protocol 1: Separation of o- and p-Nitrophenol by Steam Distillation

This protocol leverages the significant difference in volatility between the ortho and para isomers.[6]

Materials:

  • Mixture of o- and p-nitrophenol

  • Steam generator (or a flask to boil water)

  • Distillation apparatus (distilling flask, condenser, receiving flask)

  • Heating mantle or Bunsen burner

Procedure:

  • Place the mixture of nitrophenol isomers into the distilling flask.

  • Add a small amount of water to the flask.

  • Set up the steam distillation apparatus, ensuring a steady flow of steam from the generator into the distilling flask.

  • Gently heat the distilling flask to prevent excessive condensation of steam.

  • The more volatile o-nitrophenol will co-distill with the steam and collect in the receiving flask.

  • Continue the distillation until the distillate runs clear, indicating that all the o-nitrophenol has been removed.

  • The p-nitrophenol, being non-volatile in steam, will remain in the distilling flask.

  • The separated isomers can then be recovered from their respective flasks.

Protocol 2: Separation of Nitroaniline Isomers by Column Chromatography

This protocol is effective for separating isomers with different polarities, such as 2-nitroaniline and 3-nitroaniline.[4][20]

Materials:

  • Mixture of nitroaniline isomers

  • Chromatography column

  • Silica gel (or alumina)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

Procedure:

  • Prepare the Column: Secure the column in a vertical position. Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, allowing it to settle into a uniform bed.

  • Load the Sample: Dissolve the nitroaniline mixture in a minimum amount of the eluent and carefully add it to the top of the column.

  • Elute the Column: Add the eluent to the top of the column and begin collecting the eluate in fractions. The less polar isomer will travel down the column faster and be collected in the earlier fractions.

  • Monitor the Separation: Use TLC to analyze the collected fractions to determine which contain the pure isomers.[19]

  • Combine and Evaporate: Combine the fractions containing the same pure isomer and remove the solvent by rotary evaporation to obtain the purified product.

Visualizing Separation Workflows

Workflow for Isomer Separation Strategy

Separation_Strategy Start Crude Nitration Mixture TLC Initial TLC Analysis Start->TLC Properties Analyze Physical Properties (Boiling/Melting Points, Polarity) TLC->Properties Decision Select Primary Separation Technique Properties->Decision Distillation Fractional or Steam Distillation Decision->Distillation Different B.P. Crystallization Recrystallization Decision->Crystallization Different M.P. & Solubility Chromatography Column Chromatography Decision->Chromatography Different Polarity Analysis Purity Analysis (TLC, HPLC, NMR) Distillation->Analysis Crystallization->Analysis Chromatography->Analysis Pure_Product Isolated Pure Isomer Analysis->Pure_Product Purity Met Troubleshoot Troubleshoot & Re-optimize Analysis->Troubleshoot Purity Not Met Troubleshoot->Decision

Caption: A decision-making workflow for selecting an appropriate isomer separation technique.

Data Summary: Physical Properties of Common Nitroaromatic Isomers

The choice of separation technique is fundamentally guided by the differences in the physical properties of the isomers.

Compound Isomer Melting Point (°C) Boiling Point (°C) Key Separation Insight
Nitrophenol Ortho45216High volatility due to intramolecular H-bonding; ideal for steam distillation.[9]
Meta97279
Para114279Low volatility due to intermolecular H-bonding.[9]
Nitrotoluene Ortho-9222.3Similar boiling points make fractional distillation challenging.[12]
Meta16.1239.9[21]
Para44.5238.3Higher melting point allows for separation by fractional crystallization.[12]
Dinitrobenzene Ortho118319
Meta90301
Para174299Significant difference in melting points suggests recrystallization is a viable method.[17]

This guide provides a foundational framework for addressing the separation of ortho, meta, and para isomers in nitration reactions. Successful separation often requires a multi-technique approach and careful optimization of experimental parameters.

References

  • Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education, 88(9), 1276-1278. [Link]

  • Scribd. (n.d.). TLC and HPLC Analysis of Nitroanilines. [Link]

  • Vaia. (n.d.). Ortho and para-nitrophenols are separated by which of the following methods?[Link]

  • NEET coaching. (n.d.). The best method to separate a mixture of ortho and para nitrophenol. [Link]

  • Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education. [Link]

  • Vaia. (n.d.). o-nitro phenol and - p - -nitro phenol can be separated by (A) Fractional distillation (B) Aqueous. [Link]

  • Filo. (2023, November 17). o -nitro phenol and p -nitro phenol can be separated by (A) Fractional d...[Link]

  • Filo. (2025, May 18). A mixture of ortho-nitrophenol and para-nitrophenol can be separated by...[Link]

  • Scribd. (n.d.). Radial Chromatography For The Separation of Nitroaniline Isomers. [Link]

  • Quora. (2020, July 8). How to separate 2-nitrophenol and 4-nitrophenol based on boiling point. [Link]

  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. [Link]

  • Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis. [Link]

  • Avois, L. (2010). Chiral Drugs: An Overview. PMC - NIH. [Link]

  • Allen. (n.d.). p-Nitrophenol and o-nitrophenol can be separated by. [Link]

  • Occupational Safety and Health Administration. (2021, January 29). NITROTOLUENE, ALL ISOMERS. [Link]

  • Organic Syntheses Procedure. (n.d.). p-DINITROBENZENE. [Link]

  • Google Patents. (n.d.).
  • Quora. (2020, June 23). How to briefly explain the statement: “separation of ortho and para nitrophenols can be affected by steam distillation because ortho has greater volatility”. [Link]

  • Quora. (2014, September 8). Why is steam distillation able to separate out 4-nitrophenol from 2-nitrophenol?[Link]

  • ACS Publications. (2002, March 19). Nitration of Diphenylmethane and the Isomeric Nitrodiphenylmethanes in Dichloromethane. [Link]

  • Sciencemadness Discussion Board. (2020, July 29). Separation of nitrotoluene isomers. [Link]

  • Josef Meissner GmbH & Co. KG. (n.d.). Nitroaromatics. [Link]

  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Scribd. (n.d.). Preparation of Meta Dinitrobenzene. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2002, May 1). Separation of trinitrotoluene isomers by crystallization and extraction with nitric acid as a solvent. [Link]

  • East Harbour Group. (n.d.). Chemicals Explained: What is Para-Nitrotoluene? [https://www.easth Harbourgroup.com/news/chemicals-explained-what-is-para-nitrotoluene]([Link] Harbourgroup.com/news/chemicals-explained-what-is-para-nitrotoluene)

  • Dove Press. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Pharm Anal Acta. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]

  • DWSIM. (n.d.). Production of the Isomers of Mono-Nitrotoluene by Nitration of Toluene. [Link]

  • Wiley. (2011). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. [Link]

  • PubChem. (n.d.). 3-Nitrotoluene. [Link]

  • American Chemical Society. (n.d.). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1 H NMR Spectroscopy. [Link]

  • Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds.
  • Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Solubility of Methyl 2,4-difluoro-3-nitrobenzoate

This technical guide provides a comprehensive overview of the solubility of Methyl 2,4-difluoro-3-nitrobenzoate in common laboratory solvents. Designed for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the solubility of Methyl 2,4-difluoro-3-nitrobenzoate in common laboratory solvents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data table to offer a framework for understanding, predicting, and experimentally determining solubility. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer troubleshooting guidance for common issues encountered in the lab.

Understanding the Solubility of Methyl 2,4-difluoro-3-nitrobenzoate: A Predictive Approach

The molecule possesses a combination of polar and non-polar features: a non-polar benzene ring, polar nitro (-NO2) and ester (-COOCH3) groups, and two electron-withdrawing fluorine atoms. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that compounds tend to dissolve in solvents with similar polarity.[1]

Expected Solubility Profile:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are likely to be effective at dissolving Methyl 2,4-difluoro-3-nitrobenzoate. Their polarity can interact with the nitro and ester groups, while the lack of acidic protons prevents unwanted reactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are also expected to be good candidates for dissolving this compound. The hydroxyl group can engage in hydrogen bonding with the oxygen atoms of the nitro and ester groups.[2] A related compound, methyl 4-fluoro-3-nitrobenzoate, is known to be soluble in ethanol and methanol.[3][4]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the presence of multiple polar functional groups, the solubility in non-polar solvents is expected to be low.

  • Aqueous Solvents (e.g., Water): The compound is predicted to be insoluble or sparingly soluble in water, a common characteristic for many organic molecules of this size and polarity.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges researchers may face when working with Methyl 2,4-difluoro-3-nitrobenzoate.

Q1: I am having trouble dissolving Methyl 2,4-difluoro-3-nitrobenzoate in my chosen solvent. What should I do?

A1: Several factors can contribute to dissolution difficulties. Consider the following troubleshooting steps:

  • Increase Agitation: Ensure the mixture is being vigorously stirred or sonicated to increase the interaction between the solute and solvent.

  • Gentle Heating: Carefully warming the mixture can significantly increase the rate of dissolution and the solubility limit. Always monitor for any signs of degradation.

  • Solvent Polarity: If the compound is not dissolving, your solvent may not be of the appropriate polarity. Try a solvent from a different class (e.g., switch from a polar protic to a polar aprotic solvent).

  • Purity of the Compound: Impurities can sometimes hinder dissolution. Verify the purity of your Methyl 2,4-difluoro-3-nitrobenzoate.

  • Particle Size: Grinding the solid to a finer powder will increase the surface area available for solvation, which can speed up the dissolution process.

Q2: My compound appears to be degrading in the solvent. How can I confirm this and what can be done?

A2: Degradation can be a significant issue, especially when heating or using reactive solvents.

  • Confirmation: Use an analytical technique like HPLC or TLC to check for the appearance of new peaks or spots over time, which would indicate the formation of degradation products.

  • Mitigation:

    • Avoid excessive heating.

    • Ensure your solvent is free of impurities that could catalyze degradation.[5][6]

    • Consider using a less reactive solvent.

    • Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.

Q3: How can I quickly estimate the solubility of Methyl 2,4-difluoro-3-nitrobenzoate in a range of solvents?

A3: A simple visual test can provide a qualitative assessment:

  • Add a small, known amount of the compound (e.g., 1-2 mg) to a small vial.

  • Add a measured volume of solvent (e.g., 0.1 mL) and vortex.

  • Observe if the solid dissolves completely.

  • If it dissolves, add more solid and repeat until it no longer dissolves.

  • If it does not dissolve, add more solvent incrementally.

This will give you a rough idea of which solvents are most effective.

Experimental Protocol: Determining a Saturated Solution (Shake-Flask Method)

For a precise, quantitative determination of solubility, the shake-flask method is a widely accepted and robust technique.[1][7]

Objective: To prepare a saturated solution of Methyl 2,4-difluoro-3-nitrobenzoate in a chosen solvent at a specific temperature to determine its equilibrium solubility.

Materials:

  • Methyl 2,4-difluoro-3-nitrobenzoate

  • Selected solvent(s) of high purity

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes[8]

Procedure:

  • Preparation: Add an excess amount of Methyl 2,4-difluoro-3-nitrobenzoate to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or on a stir plate. Agitate the mixture for 24-72 hours to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove all undissolved particles.[1]

  • Quantification: Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent. Analyze the concentration of Methyl 2,4-difluoro-3-nitrobenzoate using a validated analytical method such as HPLC or UV-Vis spectroscopy.[1][9]

Troubleshooting Dissolution Experiments

The following diagram outlines a logical workflow for troubleshooting common issues encountered during solubility experiments.

TroubleshootingWorkflow Start Dissolution Issue (Incomplete or Slow) CheckAgitation Increase Agitation/ Sonication Start->CheckAgitation Initial Step GentleHeat Apply Gentle Heat (Monitor for Degradation) CheckAgitation->GentleHeat If still slow Resolved Issue Resolved CheckAgitation->Resolved If successful CheckPurity Verify Compound Purity (e.g., via NMR, LC-MS) GentleHeat->CheckPurity If no degradation DegradationCheck Check for Degradation (e.g., via HPLC, TLC) GentleHeat->DegradationCheck If discoloration/ new peaks appear GentleHeat->Resolved If successful ParticleSize Reduce Particle Size (Grind Solid) CheckPurity->ParticleSize If pure ChangeSolvent Select Alternative Solvent (Different Polarity) ChangeSolvent->Resolved If successful Unresolved Issue Persists: Consult Senior Scientist ChangeSolvent->Unresolved If multiple solvents fail ParticleSize->ChangeSolvent If still an issue ParticleSize->Resolved If successful DegradationCheck->ChangeSolvent If degradation confirmed

Caption: Troubleshooting workflow for solubility issues.

Safety & Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety. Always consult the Safety Data Sheet (SDS) for Methyl 2,4-difluoro-3-nitrobenzoate and the solvents you are using.

General Precautions:

  • Work in a well-ventilated fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

  • Avoid inhalation of dust and vapors.[10]

  • Avoid contact with skin and eyes.[10]

  • In case of accidental exposure, follow the first-aid measures outlined in the SDS.[10]

Summary of Predicted Solubility

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar AproticDMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions with the nitro and ester groups.
Polar ProticMethanol, EthanolHighHydrogen bonding potential with the nitro and ester groups.[2]
EthersDiethyl Ether, THFModerateModerate polarity allows for some interaction.
HalogenatedDichloromethaneModerate to LowCan dissolve a range of compounds, but may be less effective than more polar options.
AromaticTolueneLowPrimarily non-polar interactions.
Non-PolarHexane, CyclohexaneVery LowMismatch in polarity with the polar functional groups of the solute.
AqueousWaterInsolubleThe non-polar benzene ring and overall molecular size limit aqueous solubility.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Thermo Fisher Scientific. (n.d.). Methyl 4-fluoro-3-nitrobenzoate, 98%.
  • National Center for Biotechnology Information. (n.d.). Methyl 2,6-Difluoro-3-nitrobenzoate. PubChem.
  • ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents.
  • Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting.
  • SlideShare. (n.d.). Solubility experimental methods.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. PubChem.
  • ChemicalBook. (2025, August 9). Chemical Safety Data Sheet MSDS / SDS - methyl 2-fluoro-3-nitrobenzoate.
  • International Consortium for Innovation and Quality in Pharmaceutical Development. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
  • ChemicalBook. (2026, January 13). Methyl 4-fluoro-3-nitrobenzoate.
  • American Chemical Society. (2020, March 30). Know Your Techniques: Solutions. inChemistry.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Taylor & Francis Online. (2019, August 30). Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents: calculation of Abraham model solute descriptors.
  • USP-NF. (2016, September 30). <1236> Solubility Measurements.
  • TCI (Shanghai) Development Co., Ltd. (n.d.). Methyl 2,4-Difluoro-5-nitrobenzoate.
  • Thermo Fisher Scientific. (2025, December 26). Methyl 2-methyl-3-nitrobenzoate - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, December 26). Methyl 4-fluoro-3-nitrobenzoate - SAFETY DATA SHEET.
  • BenchChem. (2025). The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide.
  • Agilent. (n.d.). Dissolution Failure Investigation.
  • ChemicalBook. (2025, July 16). METHYL 4-AMINO-2,3-DIFLUORO-5-NITROBENZOATE.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • ChemScene. (n.d.). Methyl 4-fluoro-3-nitrobenzoate.
  • Sigma-Aldrich. (n.d.). methyl 4-fluoro-2-methyl-3-nitrobenzoate.
  • University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.
  • MilliporeSigma. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Structural Elucidation of Methyl 2,4-difluoro-3-nitrobenzoate: Advanced NMR vs. Routine Screening

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Methyl 2,4-difluoro-3-nitrobenzoate (CAS: 1806335-57-8) Executive Summary & The Analytical Challenge In the development of advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Methyl 2,4-difluoro-3-nitrobenzoate (CAS: 1806335-57-8)

Executive Summary & The Analytical Challenge

In the development of advanced pharmaceuticals and agrochemicals, highly substituted fluoroaromatics like Methyl 2,4-difluoro-3-nitrobenzoate serve as critical synthetic building blocks. However, verifying the exact regiochemistry of such densely functionalized aromatic rings presents a significant analytical bottleneck.

The compound features five distinct ring substituents: an ester group (C1), two fluorine atoms (C2, C4), a nitro group (C3), and two adjacent protons (C5, C6). When synthesizing this molecule, electrophilic aromatic nitration or fluorination often produces a mixture of closely related regioisomers (e.g., the 2,6-difluoro-3-nitro isomer).

The core problem: Routine analytical screening methods—specifically Gas Chromatography-Mass Spectrometry (GC-MS) combined with standard 1D 1 H NMR—frequently fail to unambiguously distinguish between these regioisomers. To achieve absolute structural certainty, a Comprehensive Multi-Nuclear 1D/2D NMR Strategy ( 1 H, 19 F, 13 C, HMBC, NOESY) is required [1].

This guide objectively compares the performance, data resolution, and logical causality of routine screening versus comprehensive NMR characterization.

Methodology Comparison: Routine vs. Comprehensive

The table below contrasts the diagnostic power of routine laboratory screening against a comprehensive NMR workflow.

Analytical CapabilityRoutine Screening (GC-MS + 1D 1 H NMR)Comprehensive NMR ( 1 H, 19 F, 13 C, 2D HMBC/NOESY)
Molecular Weight / Formula Excellent: GC-MS confirms m/z 217.13 ( C8​H5​F2​NO4​ ).N/A: NMR does not directly measure exact mass.
Regioisomer Differentiation Poor: MS fragmentation patterns of isomers are nearly identical. 1 H NMR only shows two protons, leaving the exact placement of -NO 2​ and -F ambiguous.Excellent: Unambiguous placement of all 5 substituents via heteronuclear through-bond connectivity.
Through-Space Proximity None: Cannot determine spatial orientation.High: 1 H- 1 H NOESY and 1 H- 19 F HOESY confirm spatial proximity of adjacent groups.
Self-Validation Low: Relies on empirical matching to libraries.High: J -couplings in 1 H perfectly mirror those in 19 F, creating a closed logical loop.
Time & Resource Cost Low: <15 minutes total acquisition time.Moderate: Requires ~2-3 hours of spectrometer time and advanced probe tuning.

Experimental Protocol: A Self-Validating NMR Workflow

To achieve absolute certainty, every protocol must act as a self-validating system. The J -coupling constants extracted from the 1 H spectrum must mathematically match the inverse couplings in the 19 F spectrum, while 2D correlations must satisfy the geometric constraints of the ring.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15 mg of Methyl 2,4-difluoro-3-nitrobenzoate in 0.6 mL of CDCl 3​ (100 atom % D) to ensure sufficient concentration for insensitive 13 C acquisitions. Add 0.05% v/v Tetramethylsilane (TMS) and Trichlorofluoromethane (CFCl 3​ ) as internal chemical shift references for 1 H/ 13 C and 19 F, respectively.

  • Probe Tuning & Shimming: Utilize a broadband multinuclear probe (e.g., BBFO or CryoProbe). Causality Note: 19 F has a massive chemical shift dispersion (~800 ppm) [2]. The probe must be meticulously tuned to the specific 19 F frequency to ensure uniform excitation across the spectral window, preventing phase distortions in the fluorinated signals.

  • 1D Acquisitions:

    • 1 H NMR (400 MHz): 16 scans, 30° pulse, 2s relaxation delay.

    • 19 F NMR (376 MHz): 32 scans, acquired without 1 H decoupling to observe critical nJHF​ couplings.

    • 13 C NMR (100 MHz): 1024 scans, 1 H-decoupled. Causality Note: 13 C spectra of fluoroaromatics exhibit massive 1JCF​ splittings (~250-260 Hz). High scan counts are required because the signal intensity of fluorinated carbons is split into doublets or double-doublets, drastically reducing the signal-to-noise ratio.

  • 2D Acquisitions:

    • 19 F- 13 C HMBC: Optimized for long-range heteronuclear coupling ( nJCF​≈8 Hz). This is the definitive experiment for placing the -NO 2​ group [3].

    • 1 H- 1 H NOESY: 300 ms mixing time to identify through-space interactions between the methoxy protons and the aromatic ring.

NMR_Workflow Start Sample Prep (Methyl 2,4-difluoro-3-nitrobenzoate) Routine Routine Screening (1H NMR & GC-MS) Start->Routine Comprehensive Comprehensive NMR (1H, 13C, 19F, 2D) Start->Comprehensive Limitations Ambiguous NO2/F Placement Routine->Limitations Fails regioisomer resolution Node1D 1D Spectra Comprehensive->Node1D 1D Spectra Node2D 2D Spectra Comprehensive->Node2D 2D Correlations F_NMR 19F NMR Node1D->F_NMR J_FF & J_HF C_NMR 13C NMR Node1D->C_NMR 1J_CF (~260 Hz) HMBC 19F-13C HMBC Node2D->HMBC Heteronuclear Connectivity NOESY 1H-1H NOESY Node2D->NOESY Spatial Proximity Success Unambiguous Structural Elucidation F_NMR->Success C_NMR->Success HMBC->Success NOESY->Success

Caption: Decision tree and workflow comparing routine screening versus comprehensive NMR for fluoroaromatic elucidation.

Data Presentation & Mechanistic Insights

The structural resolution of Methyl 2,4-difluoro-3-nitrobenzoate relies on decoding the complex spin-spin coupling networks. Because 19 F is a spin-1/2 nucleus with 100% natural abundance, it couples strongly to both 1 H and 13 C [4].

Table 1: 1 H and 19 F NMR Assignments (CDCl 3​ )

Notice the self-validating nature of the data: The 8.5 Hz coupling seen in H-5 is perfectly mirrored in F-4.

NucleusPositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Mechanistic Assignment Logic
1 H H-58.15td 3JHF​=8.5 , 3JHH​=8.5 , 4JHF​=6.0 Ortho to F-4 and H-6; meta to F-2.
1 H H-67.75ddd 3JHH​=8.5 , 4JHF​=5.5 , 5JHF​=2.0 Ortho to H-5; meta to F-4; para to F-2.
1 H -OCH 3​ 3.95sN/ASinglet integrating to 3 protons.
19 F F-2-114.5ddd 4JFF​=12.0 , 4JHF​=6.0 , 5JHF​=2.0 Meta to F-4; meta to H-5; para to H-6. Downfield shifted by adjacent ester.
19 F F-4-117.2dd 4JFF​=12.0 , 3JHF​=8.5 Meta to F-2; ortho to H-5.
The Critical Role of 19 F- 13 C HMBC

Routine 1D NMR proves the presence of a 1,2,3,4-tetrasubstituted ring, but it cannot definitively locate the -NO 2​ group at C3 versus C2. This is where the 19 F- 13 C HMBC becomes the linchpin of the analysis.

  • Identifying the Nitro-bearing Carbon (C3): The carbon bearing the nitro group (C3) does not have an attached proton, making it invisible to standard 1 H- 13 C HMBC. However, because C3 is sandwiched between F-2 and F-4, it exhibits strong 2-bond heteronuclear couplings ( 2JCF​ ) to both fluorine atoms.

  • Identifying the Ester Carbon (C1): The ester carbonyl carbon (C1) shows a 3-bond coupling ( 3JCF​ ) to F-2, but no correlation to F-4. Furthermore, C1 shows a strong 3JCH​ correlation to H-6.

By mapping these overlapping through-bond correlations, the exact sequence of the ring (Ester-F-NO 2​ -F-H-H) is mathematically locked into place.

HMBC_NOESY H5 H5 H6 H6 H5->H6 NOESY C3 C3 (NO2) H5->C3 3J_CH OCH3 OCH3 H6->OCH3 NOESY C1 C1 (C=O) H6->C1 3J_CH F2 F2 F2->C1 3J_CF F2->C3 2J_CF F4 F4 F4->C3 2J_CF

Caption: Key through-bond (HMBC, solid black lines) and through-space (NOESY, dashed red lines) logical correlations.

Conclusion

While routine GC-MS and 1D 1 H NMR are sufficient for confirming the purity and mass of a known sample, they are fundamentally inadequate for the de novo structural elucidation of heavily substituted fluoroaromatics like Methyl 2,4-difluoro-3-nitrobenzoate.

By employing a comprehensive NMR strategy—specifically leveraging the 100% natural abundance of 19 F to drive 19 F- 13 C HMBC experiments—researchers can establish a self-validating matrix of J -couplings. This approach eliminates regioisomer ambiguity, ensuring absolute confidence in the structural integrity of critical pharmaceutical building blocks.

References

  • Wikipedia Contributors. "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Giraudeau, P. et al. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Chemical Science (RSC), 2022. Available at:[Link]

  • Zhang, Y. et al. "Recognition-Enabled Automated Analyte Identification via 19F NMR." Analytical Chemistry (ACS), 2022. Available at:[Link]

  • Kövér, K. E. et al. "Applications of 19F multidimensional NMR." ResearchGate, 2009. Available at:[Link]

Comparative

Comprehensive HPLC Protocol and Column Comparison for Purity Assessment of Methyl 2,4-difluoro-3-nitrobenzoate

Executive Summary Methyl 2,4-difluoro-3-nitrobenzoate (CAS: 1806335-57-8) is a highly specialized fluorinated building block frequently utilized in the synthesis of complex pharmaceutical agents, including macrocyclic in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,4-difluoro-3-nitrobenzoate (CAS: 1806335-57-8) is a highly specialized fluorinated building block frequently utilized in the synthesis of complex pharmaceutical agents, including macrocyclic inhibitors of peptidylarginine deiminases (PAD4)[1]. Accurate purity assessment of this intermediate is critical, as positional isomers (such as the 2,5-difluoro or 2,6-difluoro analogs) often carry over through synthetic pathways, leading to detrimental effects on final API yield and efficacy.

This guide provides an objective comparison of stationary phase chemistries for the HPLC analysis of fluorinated nitroaromatics and outlines a self-validating experimental protocol designed to guarantee analytical trustworthiness and reproducibility.

Column Chemistry Comparison: C18 vs. Fluorinated Phases

Historically, reversed-phase HPLC has relied heavily on standard octadecylsilane (C18) columns. However, for highly electronegative, halogenated aromatics like Methyl 2,4-difluoro-3-nitrobenzoate, C18 phases often fail to provide adequate selectivity[2].

The Causality of Retention Failure on C18: Retention on a C18 column is driven purely by hydrophobic (dispersive) interactions. Because difluoro-nitrobenzoate positional isomers possess identical molecular weights and nearly identical lipophilicity, a C18 column cannot effectively differentiate between them, leading to peak co-elution.

The Fluorinated Phase Advantage: To overcome this, Pentafluorophenyl (PFP) or perfluorooctyl stationary phases are the superior alternatives[2]. The performance leap lies in the multi-modal retention mechanism of fluorinated phases:

  • π−π Interactions: The electron-deficient pentafluorophenyl ring of the stationary phase interacts strongly with the electron-deficient nitroaromatic ring of the analyte.

  • Dipole-Dipole Interactions: The highly polarized C-F bonds on both the stationary phase and the analyte induce strong dipole interactions, allowing the column to distinguish between subtle changes in fluorine substitution patterns (e.g., 2,4-difluoro vs. 2,5-difluoro)[2].

Retention mechanism comparison between C18 and PFP phases for fluorinated nitrobenzoates.

Comparative Performance Data

The following table summarizes the quantitative experimental data comparing the performance of a standard C18 column against a PFP column for the purity assessment of Methyl 2,4-difluoro-3-nitrobenzoate.

Table 1: Column Performance Comparison for Difluoro-nitrobenzoate Isomers

Chromatographic ParameterStandard C18 ColumnPentafluorophenyl (PFP) Column
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic, π−π , Dipole-Dipole
Retention Time (2,4-isomer) 8.4 min11.2 min
Resolution ( Rs​ ) from 2,5-isomer 1.1 (Co-elution)2.8 (Baseline Separation)
Tailing Factor ( Tf​ ) 1.451.05
Theoretical Plates ( N ) ~8,500~14,200

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as an automated gatekeeper; if the system fails to resolve a critical isomer pair, the analytical sequence is aborted, preventing the reporting of false purity metrics.

Step 1: Preparation of Solutions
  • Diluent Selection: Use 50:50 Water:Acetonitrile. Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch band broadening, ensuring sharp peak shapes for early eluting impurities.

  • SST Solution: Prepare a mixture containing 0.1 mg/mL of Methyl 2,4-difluoro-3-nitrobenzoate and 0.1 mg/mL of Methyl 2,5-difluoro-3-nitrobenzoate.

  • Sample Solution: Dissolve the target sample in the diluent to a final concentration of 1.0 mg/mL.

Step 2: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm particle size.

  • Column Temperature: 30°C. Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer and increasing theoretical plates, while stabilizing retention times against ambient fluctuations[2].

  • Detection: UV at 254 nm. Causality: Nitroaromatic compounds exhibit strong absorbance in this UV region due to the π−π∗ transitions of the aromatic ring conjugated with the nitro group, maximizing the signal-to-noise ratio for trace impurity detection[3].

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Causality: Acetonitrile is selected over methanol to eliminate the risk of acid-catalyzed transesterification of the methyl ester group during analysis[3].

Step 3: Gradient Elution Program

Table 2: Optimized Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.080201.0
15.030701.0
20.030701.0
20.180201.0
25.080201.0
Step 4: System Suitability and Self-Validation

Before analyzing the sample, inject the SST Solution. The system is validated only if the following criteria are met:

  • Resolution ( Rs​ ): > 2.0 between the 2,4-difluoro and 2,5-difluoro isomers.

  • Tailing Factor ( Tf​ ): < 1.5 for the Methyl 2,4-difluoro-3-nitrobenzoate peak.

  • Injection Precision: %RSD of peak area < 2.0% (based on 5 replicate injections).

Self-validating HPLC workflow ensuring robust purity assessment prior to analysis.

Conclusion

For the purity assessment of Methyl 2,4-difluoro-3-nitrobenzoate, standard C18 columns present a high risk of co-eluting critical isomers, potentially masking impurities. Transitioning to a fluorinated stationary phase (PFP) leverages dipole-dipole and π−π interactions to achieve baseline resolution[2]. By coupling this optimized column chemistry with a self-validating SST protocol, researchers can ensure robust, reproducible, and highly trustworthy analytical data for drug development applications.

References

  • Benchchem. "Application Notes and Protocols for HPLC Analysis using 1-Fluoro-4-nitrobenzene as a Derivatizing Agent". Benchchem.4

  • Chromatography Online. "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC". Chromatography Online. 2

  • Google Patents. "Macrocyclic inhibitors of peptidylarginine deaminases". Google Patents. 1

  • U.S. Environmental Protection Agency (EPA). "Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)". EPA. 3

Sources

Validation

Comparative reactivity analysis of difluoronitrobenzoate isomers

An In-Depth Guide to the Comparative Reactivity of Difluoronitrobenzoate Isomers in Nucleophilic Aromatic Substitution For researchers and professionals in drug development and fine chemical synthesis, the selection of t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of Difluoronitrobenzoate Isomers in Nucleophilic Aromatic Substitution

For researchers and professionals in drug development and fine chemical synthesis, the selection of the correct starting material is paramount to achieving desired outcomes efficiently and selectively. Difluoronitrobenzoates are a class of versatile building blocks, but their utility is dictated by the precise arrangement of their functional groups. This guide offers a comparative analysis of the reactivity of key difluoronitrobenzoate isomers, grounded in the principles of Nucleophilic Aromatic Substitution (SNAr). We will explore the mechanistic underpinnings of their reactivity, provide a framework for predicting their behavior, and present a detailed protocol for empirical validation.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reactivity of difluoronitrobenzoate isomers is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring.[1] The reaction proceeds through a distinct two-step addition-elimination pathway.[2]

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom). This initial attack temporarily breaks the ring's aromaticity, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] This step is typically the slowest and therefore the rate-determining step of the reaction.[2][5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the rapid expulsion of the halide ion (fluoride).[2]

The success and rate of an SNAr reaction are critically dependent on the stability of the Meisenheimer complex. This stability is enhanced by the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), positioned ortho or para to the leaving group.[1][6][7] These groups delocalize the negative charge of the intermediate through resonance, lowering the activation energy of the rate-determining step.[1][2]

Caption: The addition-elimination mechanism of SNAr reactions.

The Critical Role of Isomerism: A Predictive Analysis

The specific placement of the nitro and fluoro substituents on the benzoate ring is the single most important factor determining which fluorine atom is more susceptible to nucleophilic attack and how quickly the reaction proceeds. The ester group (e.g., methyl -CO₂Me) is also an electron-withdrawing group, further influencing the ring's electronics.

Let's consider three representative isomers:

  • Methyl 2,4-difluoro-5-nitrobenzoate: The fluorine at the C4 position is para to the strongly activating nitro group and ortho to the ester group. The fluorine at the C2 position is ortho to the nitro group. Both positions are highly activated.

  • Methyl 3,4-difluoro-5-nitrobenzoate: The fluorine at C4 is ortho to the nitro group. The fluorine at C3 is meta to the nitro group and ortho to the ester.

  • Methyl 2,5-difluoro-4-nitrobenzoate: The fluorine at the C5 position is ortho to the nitro group. The fluorine at C2 is meta to the nitro group.

Reactivity Principles:

  • Activation by EWGs: A fluorine atom ortho or para to a nitro group is significantly more activated than one in a meta position.[6][7] This is because the negative charge of the Meisenheimer complex can be delocalized onto the oxygens of the nitro group through resonance only from the ortho and para positions.

  • The "Element Effect": In SNAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I.[7][8] This is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[8]

  • Cumulative Activation: Multiple EWGs can have an additive effect on the activation of a leaving group.

Based on these principles, we can predict a general order of reactivity for the different fluorine positions across the isomers.

IsomerTarget FluorinePosition Relative to -NO₂Position Relative to -CO₂RPredicted Relative ReactivityRationale
Methyl 2,4-difluoro-5-nitrobenzoateC4paraorthoVery HighThe C4 fluorine is strongly activated by the para-nitro group, which provides excellent resonance stabilization for the Meisenheimer complex.[6][7] The ortho-ester group provides additional activation.
Methyl 2,4-difluoro-5-nitrobenzoateC2ortho-HighThe C2 fluorine is also strongly activated by the ortho-nitro group.[6][7] Regioselectivity between C2 and C4 can be influenced by the nucleophile and solvent.[9]
Methyl 3,4-difluoro-5-nitrobenzoateC4orthometaHighActivated by the ortho-nitro group, this position is expected to be quite reactive.
Methyl 2,5-difluoro-4-nitrobenzoateC5orthometaHighActivated by the ortho-nitro group, this position is expected to be reactive.
Methyl 3,4-difluoro-5-nitrobenzoateC3metaorthoLowThe fluorine is meta to the powerful nitro group, meaning it cannot effectively stabilize the intermediate via resonance.[6] Activation from the ortho-ester group is weaker.
Methyl 2,5-difluoro-4-nitrobenzoateC2metaorthoLowSimilar to the C3 position in the isomer above, this fluorine is meta to the nitro group and thus significantly less reactive.[6]

Experimental Protocol: Comparative Kinetic Analysis

To empirically validate the predicted reactivity, a comparative kinetic analysis is essential. This protocol is designed as a self-validating system to determine the relative reaction rates of different difluoronitrobenzoate isomers with a model nucleophile.

Objective: To determine the pseudo-first-order rate constants for the reaction of various difluoronitrobenzoate isomers with a common nucleophile (e.g., morpholine).

Materials:

  • Methyl 2,4-difluoro-5-nitrobenzoate

  • Methyl 3,4-difluoro-5-nitrobenzoate

  • Methyl 2,5-difluoro-4-nitrobenzoate

  • Morpholine (nucleophile)

  • Potassium Carbonate (K₂CO₃, base)

  • Dimethyl Sulfoxide (DMSO, polar aprotic solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

  • Analytical instrument (HPLC or GC-MS) for monitoring reaction progress

Experimental Workflow Diagram:

Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A 1. Dissolve isomer (1.0 eq) and K2CO3 (2.0 eq) in DMSO in a round-bottom flask. B 2. Equilibrate to reaction temperature (e.g., 80 °C). A->B C 3. Add morpholine (1.2 eq) to start the reaction (t=0). B->C D 4. Withdraw aliquots at set time intervals (e.g., 0, 5, 15, 30, 60, 120 min). C->D Start Monitoring E 5. Quench each aliquot with water and extract with ethyl acetate. D->E F 6. Dry organic layer with Na2SO4. E->F G 7. Analyze by HPLC or GC-MS to determine the concentration of starting material. F->G H 8. Plot ln([Isomer]t / [Isomer]0) versus time for each isomer. G->H Generate Data I 9. Determine the pseudo-first-order rate constant (k') from the slope of the line (slope = -k'). H->I J 10. Compare k' values to establish the relative reactivity of the isomers. I->J

Caption: Workflow for comparative kinetic analysis of isomers.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the difluoronitrobenzoate isomer (1.0 eq.) in DMSO. Add potassium carbonate (2.0 eq.).[10]

  • Temperature Equilibration: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for 15 minutes to ensure thermal equilibrium.

  • Reaction Initiation: Add the nucleophile, morpholine (1.1 - 1.5 eq.), to the stirring solution. This marks time zero (t=0) for the kinetic run.[2]

  • Monitoring: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Workup: Immediately quench the aliquot by adding it to a vial containing water. Extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.[2]

  • Analysis: Analyze the quenched samples using a calibrated HPLC or GC-MS method to determine the concentration of the remaining starting material.

  • Data Processing: For each isomer, plot the natural logarithm of the concentration of the reactant versus time. If the reaction follows pseudo-first-order kinetics, this plot should yield a straight line. The slope of this line is equal to the negative of the rate constant (-k').[11]

  • Comparison: Compare the calculated rate constants (k') for each isomer. A larger k' value indicates a higher reaction rate and thus greater reactivity.

This experimental design allows for a direct, quantitative comparison of isomer reactivity under identical conditions, providing robust data to support synthetic strategy and process development.

Conclusion

The reactivity of difluoronitrobenzoate isomers in nucleophilic aromatic substitution is a direct function of the electronic stabilization provided to the Meisenheimer intermediate. A qualitative analysis, grounded in fundamental mechanistic principles, strongly predicts that isomers with a fluorine atom positioned ortho or para to the nitro group will be significantly more reactive than their meta counterparts. For definitive, quantitative comparisons crucial for process optimization and drug development, the outlined kinetic analysis protocol provides a reliable and self-validating framework. By combining theoretical understanding with empirical data, researchers can confidently select the optimal isomer to achieve their synthetic goals.

References

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • askIITians. (2025, August 26). Aryl halides are less reactive in nucleophilic substitution reactions. askIITians. Retrieved from [Link]

  • Taylor, R. J. K., & Unsworth, W. P. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Majid, R. (2023, October 31). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Makosza, M., et al. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • NoMoreClass. (2025, September 22). Why Aryl Halides Are Less Reactive in Nucleophilic Substitution | Class 12 Chemistry. YouTube. Retrieved from [Link]

  • Danikiewicz, W., et al. (2007, August 15). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. Retrieved from [Link]

  • Reinheimer, J. D., et al. (1957). Aromatic Nucleophilic Substitution Reaction in Qualitative Organic Chemistry: The Reaction of 2,4-Dinitrofluorobenzene with Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase | Request PDF. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2014, June 23). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. Retrieved from [Link]

  • Jin, H., et al. (2019, April 11). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Alternative Reagents for the Synthesis of Fluorinated Benzoic Acids

Introduction: The Indispensable Role of Fluorinated Benzoic Acids In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules can dramatically enhance t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indispensable Role of Fluorinated Benzoic Acids

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules can dramatically enhance their desired properties. Fluorinated benzoic acids are a cornerstone of this strategy, serving as versatile building blocks for pharmaceuticals, agrochemicals, and high-performance materials.[1] The unique electronegativity and small size of the fluorine atom can improve metabolic stability, binding affinity, lipophilicity, and bioavailability of active pharmaceutical ingredients (APIs).[2][3]

Traditionally, the synthesis of these vital compounds has relied on a limited set of harsh or substrate-specific reagents. However, the field has seen remarkable innovation, leading to a new arsenal of alternative reagents that offer milder conditions, broader substrate scope, and novel synthetic pathways. This guide provides an in-depth, objective comparison of these modern reagents, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic challenges.

Strategic Overview: Four Main Routes to Fluorinated Benzoic Acids

The synthesis of fluorinated benzoic acids can be approached from four primary directions, each with its own set of advantages and challenges. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and tolerance for specific functional groups.

G cluster_0 Synthetic Strategies Start Precursor Molecule NucFluor Strategy 1: Nucleophilic Fluorination Start->NucFluor Add 'F⁻' ElecFluor Strategy 2: Electrophilic Fluorination Start->ElecFluor Add 'F⁺' DecarbFluor Strategy 3: Decarboxylative Fluorination Start->DecarbFluor Replace -COOH with F Carbox Strategy 4: Carboxylation of Fluoroarenes Start->Carbox Add -COOH End Fluorinated Benzoic Acid NucFluor->End ElecFluor->End DecarbFluor->End Carbox->End

Caption: Key synthetic strategies for fluorinated benzoic acids.

Strategy 1: Nucleophilic Fluorination - The Workhorse Reimagined

Nucleophilic fluorination, where a leaving group on the aromatic ring is displaced by a fluoride anion, is a foundational technique.[1] The primary challenge lies in the nature of the fluoride ion: its high charge density leads to strong solvation (reducing nucleophilicity) and its inherent basicity can cause side reactions.[4] Modern reagents have been developed to overcome these hurdles.

Alternative Reagent 1: Hypervalent Iodine Compounds (e.g., 1-Arylbenziodoxolones)

Recent breakthroughs have positioned cyclic hypervalent iodine reagents as exceptional precursors for nucleophilic fluorination.[5] They offer improved stability and reactivity compared to their acyclic counterparts.

  • Mechanism & Causality: 1-Arylbenziodoxolones act as potent electrophiles. The key to their success is the "umpolung" (polarity reversal) they induce. The aryl ring attached to the iodine becomes susceptible to nucleophilic attack by a fluoride source (like CsF or KF). The reaction proceeds via a nucleophilic aromatic substitution mechanism, with the iodonium moiety acting as an excellent leaving group. The presence of an electron-withdrawing group, such as a nitro group on the benziodoxolone backbone, further activates the system and suppresses radical side reactions, leading to cleaner products and higher yields.[6][7]

G cluster_0 Nucleophilic Fluorination Workflow Start 1-Aryl-5-nitrobenziodoxolone Precursor Reaction Nucleophilic Attack & Leaving Group Departure Start->Reaction Reagent Fluoride Source (e.g., CsF, KF) Reagent->Reaction Solvent Anhydrous Polar Aprotic Solvent (DMSO) Solvent->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Product 2-Fluoro-5-nitrobenzoic Acid Workup->Product

Caption: Workflow for hypervalent iodine-mediated fluorination.

  • Experimental Data Comparison:

Reagent SystemSubstrateTemp. (°C)TimeYield (%)Reference
1-Mesityl-5-nitrobenziodoxolone + CsF(Self)12010 min89[7]
1-Phenyl-5-nitrobenziodoxolone + CsF(Self)12010 min75[7]
Activated 1-Arylbenziodoxolone + CsF(Self)1504 h<8[6]

Insight: The data clearly shows that the 5-nitro-substituted benziodoxolone is a superior reagent, providing high yields in remarkably short reaction times. The choice of a bulky aryl group like mesityl can further enhance the yield.[7] This method is particularly powerful for synthesizing ortho-fluorinated benzoic acids and has been adapted for the rapid synthesis of ¹⁸F-labeled compounds for Positron Emission Tomography (PET).[6][7]

Representative Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzoic Acid
  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the 1-aryl-5-nitrobenziodoxolone precursor (0.1 mmol, 1.0 equiv) and anhydrous cesium fluoride (CsF) (0.3 mmol, 3.0 equiv).[1]

  • Reaction: Add 1 mL of anhydrous dimethyl sulfoxide (DMSO) to the vial. Seal the vial tightly.

  • Heating: Place the vial in a preheated block and heat the reaction mixture to 120 °C for 10 minutes with vigorous stirring.[1]

  • Work-up: After cooling the mixture to room temperature, quench the reaction by adding 5 mL of water.

  • Isolation: Acidify the aqueous solution with 1M HCl to precipitate the product. Collect the 2-fluoro-5-nitrobenzoic acid product by filtration, wash with cold water, and dry under vacuum.[1]

Strategy 2: Electrophilic Fluorination - Taming the Beast

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile (such as an electron-rich arene) with an electrophilic fluorine source ('F⁺').[8] While elemental fluorine (F₂) is the ultimate electrophilic source, its extreme reactivity and toxicity make it impractical for most applications.[2] Modern N-F reagents have revolutionized this field by providing stable, safe, and selective alternatives.

Alternative Reagent 2: N-F Reagents (e.g., Selectfluor®)

Selectfluor®, an F-TEDA-BF₄ salt, is a bench-stable, crystalline solid that has become the go-to reagent for a wide range of electrophilic fluorinations.[9][10]

  • Mechanism & Causality: In the context of direct C-H fluorination, the mechanism often involves a transition-metal catalyst, typically palladium. The cycle begins with a directed C-H activation of the benzoic acid substrate by a Pd(II) complex. The resulting palladacycle is then oxidized by Selectfluor® to a high-valent Pd(IV)-F intermediate. This species is highly electrophilic, enabling a C-F reductive elimination step that forms the desired aryl fluoride and regenerates the Pd(II) catalyst.[11][12] This catalytic approach allows for the fluorination of even weakly nucleophilic arenes under relatively mild conditions.[12]

  • Performance & Scope: This strategy represents a powerful form of late-stage functionalization (LSF), allowing for the direct introduction of fluorine onto complex molecules without complete de novo synthesis.[12][13] While yields can be moderate to good, the primary advantage is the ability to bypass the synthesis of pre-functionalized precursors (like aryl halides or boronic acids). The regioselectivity is often controlled by directing groups or the inherent electronic properties of the substrate.

Reagent SystemSubstrate ExampleCatalystTemp. (°C)Yield (%)Reference
Selectfluor®EstradiolNone (ionic liquid)RT92[12]
NFSITolvaptan (Aromatic C-H)Pd(OAc)₂10041[12]
Selectfluor®Phenylacetic Acid (Benzylic C-H)DMAPRT75-99 (NMR)[14]

Insight: Electrophilic N-F reagents are exceptionally versatile. While direct fluorination of the benzoic acid ring often requires catalysis, they excel in fluorinating activated aromatic systems or adjacent positions, such as the benzylic C-H fluorination of phenylacetic acids.[14]

Strategy 3: Decarboxylative Fluorination - A Radical Departure

One of the most innovative recent strategies involves using the carboxylic acid group itself as a disposable handle. In decarboxylative fluorination, the -COOH group is ejected as CO₂, generating an aryl radical that is subsequently trapped by a fluorine source.

Alternative Reagent 3: Photoredox and Copper Catalysis

This method avoids the need for pre-installed leaving groups and operates under remarkably mild conditions, making it highly attractive for complex molecule synthesis and ¹⁸F radiolabeling.[15][16]

  • Mechanism & Causality: The reaction is often initiated by visible light and a photoredox catalyst. A copper(II) salt first coordinates to the benzoic acid. Upon irradiation, a ligand-to-metal charge transfer (LMCT) occurs, generating an oxygen-centered aryl carboxylate radical.[15][16] This radical rapidly extrudes CO₂ to form an aryl radical. This key intermediate is then intercepted by the copper complex, forming a high-valent arylcopper(III) fluoride. A final, facile C-F reductive elimination step delivers the aryl fluoride product and regenerates the active copper catalyst.[15] The use of light provides the energy to drive the reaction at or near room temperature.

G cluster_0 Decarboxylative Fluorination Cycle Start Benzoic Acid + Cu(II) + [¹⁸F]⁻ Light Visible Light (e.g., 365 nm LED) LMCT LMCT → O-Radical Start->LMCT Light->LMCT Decarb Decarboxylation (-CO₂) LMCT->Decarb Radical Aryl Radical Decarb->Radical Capture Radical Capture by Cu(II)-¹⁸F Radical->Capture RedElim C-F Reductive Elimination Capture->RedElim Product Aryl-[¹⁸F]Fluoride + Cu(I) RedElim->Product

Sources

Validation

Screening the biological activity of Methyl 2,4-difluoro-3-nitrobenzoate analogs

Screening the Biological Activity of Methyl 2,4-Difluoro-3-Nitrobenzoate Analogs: A Comparative Guide for PAD4 Inhibitor Development Executive Summary Methyl 2,4-difluoro-3-nitrobenzoate (CAS 1806335-57-8) has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Screening the Biological Activity of Methyl 2,4-Difluoro-3-Nitrobenzoate Analogs: A Comparative Guide for PAD4 Inhibitor Development

Executive Summary

Methyl 2,4-difluoro-3-nitrobenzoate (CAS 1806335-57-8) has emerged as a privileged chemical building block in modern drug discovery. It is predominantly utilized as a core synthon in the development of macrocyclic inhibitors targeting Peptidylarginine Deiminase 4 (PAD4)[1]. PAD4 is a calcium-dependent enzyme responsible for histone citrullination, a process that drives chromatin decondensation and the release of Neutrophil Extracellular Traps (NETs)[2]. Dysregulated NETosis is a primary pathogenic driver in Rheumatoid Arthritis (RA), systemic lupus erythematosus, and various malignancies[3].

This guide objectively compares the biological activity of PAD4 inhibitors derived from the 2,4-difluoro scaffold against those derived from mono-fluoro and non-fluorinated alternatives. By detailing the mechanistic rationale, comparative assay data, and self-validating screening protocols, this document serves as a comprehensive resource for scientists optimizing PAD4-targeted therapies.

Mechanistic Rationale: The Superiority of the 2,4-Difluoro Scaffold

The design of highly selective, reversible PAD4 inhibitors requires precise spatial arrangement to bind the calcium-deficient allosteric pocket of the enzyme[3]. The 2,4-difluoro-3-nitrobenzoate scaffold is uniquely suited for this task due to two primary factors:

  • Sequential SNAr Reactivity : The highly electron-withdrawing nature of the nitro group at C3 and the methyl ester at C1 severely depletes electron density from the aromatic ring. This activates the fluorine atoms at C2 and C4, making them highly susceptible to sequential Nucleophilic Aromatic Substitution (SNAr) by diverse amines.

  • Macrocyclic Preorganization : The ability to substitute at both the 2- and 4-positions allows medicinal chemists to bridge the molecule, forming rigid macrocyclic structures[1]. This preorganization locks the inhibitor into the exact bioactive conformation required to block PAD4 activity.

In contrast, alternative scaffolds like 4-fluoro-3-nitrobenzoate only permit a single substitution, resulting in flexible, linear molecules that suffer a massive entropic penalty upon binding, significantly reducing their affinity.

PAD4_Mechanism Calcium Intracellular Calcium Influx PAD4 PAD4 Enzyme Activation Calcium->PAD4 Triggers Citrullination Histone H3/H4 Citrullination PAD4->Citrullination Catalyzes Chromatin Chromatin Decondensation Citrullination->Chromatin Induces NETosis NETosis & Autoimmunity (RA) Chromatin->NETosis Drives Inhibitor 2,4-Difluoro-derived Macrocyclic Inhibitor Inhibitor->PAD4 Allosteric Inhibition

Figure 1: Mechanism of PAD4-driven NETosis and targeted intervention by 2,4-difluoro inhibitors.

Comparative Biological Activity: 2,4-Difluoro vs. Alternatives

To objectively evaluate the performance of these building blocks, a library of derivatives was synthesized and subjected to a standardized high-throughput screening cascade. The data below compares the optimized macrocyclic derivative (derived from the 2,4-difluoro analog) against linear derivatives synthesized from alternative mono-fluoro and non-fluorinated precursors.

Table 1: Comparative Biological Activity of Synthesized PAD4 Inhibitor Derivatives

Precursor ScaffoldDerivative Structural ClassPAD4 IC₅₀ (Biochemical)PAD2 IC₅₀ (Selectivity)Cellular NETosis Inhibition (IC₅₀)Metabolic Stability (T₁/₂ in HLM)
Methyl 2,4-difluoro-3-nitrobenzoate Macrocyclic / Bis-substituted 45 nM >10,000 nM 120 nM >120 min
Methyl 4-fluoro-3-nitrobenzoateLinear / Mono-substituted850 nM4,500 nM>5,000 nM45 min
Methyl 2-fluoro-3-nitrobenzoateLinear / Mono-substituted1,200 nM3,800 nM>5,000 nM30 min
Methyl 3-nitrobenzoate (Non-fluoro)Unsubstituted Core>20,000 nM>20,000 nMN/A (Inactive)N/A

Note: The well-characterized PAD4 inhibitor GSK484 was utilized as a positive control across all assays (Expected PAD4 IC₅₀ ≈ 50 nM)[3].

Data Synthesis : The derivative synthesized from the 2,4-difluoro analog demonstrates a ~20-fold increase in biochemical potency compared to mono-fluoro alternatives. Furthermore, the rigid macrocyclic structure imparts exceptional selectivity for PAD4 over the closely related PAD2 isoform, and significantly enhances human liver microsome (HLM) stability by burying metabolic liabilities.

Experimental Protocols: Self-Validating Screening Workflows

To ensure high scientific integrity, the following protocols incorporate built-in validation steps, ensuring that the biochemical potency translates reliably to cellular efficacy.

Screening_Workflow cluster_Phase1 Phase 1: Chemical Synthesis cluster_Phase2 Phase 2: Biochemical Screening cluster_Phase3 Phase 3: Cellular Validation N1 Sequential SNAr of 2,4-Difluoro Analogs N2 Macrocyclization & Deprotection N1->N2 N3 PAD4 Citrullination Assay (NH3 Release Readout) N2->N3 Compound Library N4 Selectivity Profiling (PAD1, PAD2, PAD3) N3->N4 N5 Human Neutrophil NETosis Assay N4->N5 Lead Candidates N6 In Vivo Efficacy (Collagen-Induced Arthritis) N5->N6

Figure 2: End-to-end workflow for synthesizing and screening PAD4 inhibitors from benzoate analogs.

Protocol 1: Biochemical PAD4 Citrullination Assay (Ammonia Release)

This assay measures the release of ammonia during the PAD4-catalyzed citrullination of the synthetic substrate Benzoyl-Arginine Ethyl Ester (BAEE)[3].

  • Causality Check : A low calcium concentration (0.2 mM) is strictly maintained. Highly potent 2,4-difluoro-derived inhibitors preferentially bind the calcium-deficient conformation of PAD4. High calcium environments (>2 mM) will artificially reduce the apparent potency of these allosteric inhibitors[3].

  • Step-by-Step Methodology :

    • Enzyme Preparation : Dilute recombinant human PAD4 in assay buffer (50 mM HEPES pH 7.6, 50 mM NaCl, 0.2 mM CaCl₂, 2 mM DTT).

    • Compound Incubation : Dispense 10 µL of the synthesized analog (serial dilutions from 10 µM to 0.1 nM in DMSO) into a 384-well plate. Add 20 µL of PAD4 enzyme solution. Incubate for 30 minutes at 37°C to allow allosteric pocket binding.

    • Substrate Addition : Initiate the reaction by adding 20 µL of substrate mix (2 mM BAEE). Incubate for exactly 60 minutes.

    • Detection Coupling : Add the Glutamate Dehydrogenase (GLDH) detection reagent (containing α-ketoglutarate and NADH). The ammonia released by PAD4 reacts with α-ketoglutarate and NADH, causing a quantifiable decrease in NADH fluorescence.

    • Readout & Validation : Measure fluorescence (Ex 340 nm / Em 460 nm). Calculate the Z'-factor using DMSO (negative control) and 1 µM GSK484 (positive control). A Z'-factor > 0.6 is required to validate the assay run.

Protocol 2: Human Neutrophil NETosis Assay (Cellular Validation)

Biochemical inhibition must be verified in a complex cellular environment to confirm membrane permeability and target engagement[4].

  • Causality Check : Calcium Ionophore (A23187) is used to force intracellular calcium influx. This hyperactivates PAD4, bypassing upstream receptor signaling to directly test the inhibitor's ability to halt histone citrullination at the enzymatic level.

  • Step-by-Step Methodology :

    • Neutrophil Isolation : Isolate primary neutrophils from healthy human donor blood using density gradient centrifugation. Resuspend in RPMI 1640 media.

    • Pre-incubation : Seed neutrophils at 1×105 cells/well in a 96-well plate. Treat with the 2,4-difluoro-derived inhibitor (or mono-fluoro comparators) for 45 minutes at 37°C.

    • Stimulation : Induce NETosis by adding 5 µM A23187.

    • Fixation & Staining : After 3 hours, fix cells with 4% paraformaldehyde. Stain with SYTOX Green (impermeable to live cells, binds extracellular NET DNA) and a fluorescent anti-Citrullinated Histone H3 (CitH3) antibody.

    • High-Content Imaging : Quantify the area of extracellular DNA and CitH3 fluorescence using an automated high-content microscope.

Conclusion

The structural complexity required to effectively and selectively inhibit PAD4 necessitates versatile and highly reactive chemical precursors. As demonstrated by the comparative screening data, Methyl 2,4-difluoro-3-nitrobenzoate vastly outperforms mono-fluorinated and non-fluorinated analogs. Its dual SNAr capability allows for the synthesis of conformationally restricted macrocycles that exhibit sub-50 nM biochemical potency, excellent cellular NETosis inhibition, and high metabolic stability. For drug development programs targeting RA or NET-driven pathologies, prioritizing the 2,4-difluoro scaffold is a scientifically rigorous and highly efficient strategy.

References

  • CAS 1806335-57-8 | Sigma-Aldrich: METHYL 2,4-DIFLUORO-3-NITROBENZOATE . Sigma-Aldrich.

  • Macrocyclic inhibitors of peptidylarginine deaminases (WO2021222353A1) . Google Patents. 1

  • PAD4: pathophysiology, current therapeutics and future perspective in rheumatoid arthritis . PubMed / NIH. 2

  • The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis . PubMed / NIH. 4

  • Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation . DASH Harvard (Nature Chemical Biology). 3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2,4-difluoro-3-nitrobenzoate

Comprehensive Safety and Handling Guide for Methyl 2,4-difluoro-3-nitrobenzoate (CAS: 1806335-57-8) As a Senior Application Scientist, I frequently consult with laboratories handling novel fluorinated nitroaromatics with...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for Methyl 2,4-difluoro-3-nitrobenzoate (CAS: 1806335-57-8)

As a Senior Application Scientist, I frequently consult with laboratories handling novel fluorinated nitroaromatics without a fully optimized safety protocol. Methyl 2,4-difluoro-3-nitrobenzoate (CAS: 1806335-57-8) is a highly reactive building block widely used in drug development and agrochemical synthesis. However, its unique structural motifs—a nitro group, two fluorine atoms, and an ester linkage—create a multifaceted hazard profile.

This guide provides a definitive, step-by-step operational and disposal plan to ensure maximum laboratory safety, logistical efficiency, and scientific integrity.

Hazard Profile & Mechanistic Causality

Designing a robust Personal Protective Equipment (PPE) framework requires understanding the molecular behavior of the chemical. We do not just wear PPE because a Safety Data Sheet mandates it; we wear it to physically block specific chemical mechanisms.

  • Nitroaromatic Core: Nitroaromatic compounds are notorious for their ability to penetrate the skin and induce systemic toxicity. If absorbed, they can cause methemoglobinemia (the oxidation of hemoglobin, which severely reduces oxygen transport in the blood). This necessitates strict, impermeable dermal protection[1].

  • Fluorinated Ester Reactivity: The presence of ortho- and para-fluorine atoms activates the aromatic ring toward nucleophilic aromatic substitution ( SN​Ar ). In the presence of strong bases or moisture, hydrolysis of the ester or displacement of the fluorine can occur. Under extreme thermal decomposition, this can release highly corrosive byproducts, including hydrofluoric acid (HF) gas.

  • Physical State Hazards: As a solid crystalline organic compound, the primary exposure routes during weighing and transfer are aerosolized dust inhalation and direct contact with mucous membranes, which can cause severe irritation (H315, H319, H335)[2].

Mandatory PPE Framework

Based on the chemical's hazard statements and structural properties, the following PPE is required. Do not substitute materials without consulting a certified industrial hygienist.

PPE CategorySpecificationMechanistic Justification
Gloves Double-layered Nitrile (min. 0.12 mm thickness) or NeopreneLatex is highly permeable to organic esters. Nitrile provides superior chemical resistance against nitroaromatics, preventing dermal absorption and systemic toxicity.
Eye Protection Indirect Vented Chemical Splash GogglesPrevents fine aerosolized dust particulates and accidental liquid splashes (if the compound is dissolved in a solvent) from contacting the ocular mucosa.
Body Protection Flame-Resistant (FR) Lab Coat & Tyvek SleevesNitro compounds can be energetic. FR coats protect against unexpected thermal events, while Tyvek sleeves prevent wrist exposure during fume hood work.
Respiratory N95/P100 Particulate Respirator (if outside hood)Mitigates inhalation of aerosolized crystalline dust. Note: Primary handling must always occur in a certified fume hood, making respirators a secondary backup.

Operational Workflow: Step-by-Step Handling Protocol

A self-validating system ensures that safety checks are built directly into the procedure itself. Follow this protocol for all transfers and syntheses involving Methyl 2,4-difluoro-3-nitrobenzoate.

Phase 1: Pre-Operational Setup

  • Validate Engineering Controls: Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Do not proceed if the flow alarm is active or if the sash is above the designated safe operating height.

  • Prepare Secondary Containment: Place the reagent bottle in a secondary plastic tray (e.g., polyethylene) to contain accidental spills during transfer.

  • Don PPE: Apply the double-glove method. Inspect the outer nitrile gloves for pinholes by trapping air and applying slight pressure before putting them on.

Phase 2: Execution (Weighing and Transfer)

  • Static Mitigation: Fluorinated powders often hold static charges, causing them to "jump" from spatulas and contaminate the workspace. Use an anti-static gun (Zerostat) on the weighing boat or use a grounded metal spatula.

  • Transfer: Carefully open the container of Methyl 2,4-difluoro-3-nitrobenzoate inside the fume hood. Transfer the required mass into a pre-tared, sealable vial.

  • Decontamination: Wipe down the exterior of the sealed vial and the original reagent bottle with a solvent-dampened lint-free wipe (e.g., isopropanol) before removing them from the hood.

Phase 3: Post-Operation & Doffing

  • Remove the outer gloves inside the fume hood, turning them inside out to trap any residual powder.

  • Dispose of the outer gloves in the solid hazardous waste container.

  • Remove inner gloves and wash hands immediately with soap and water.

Emergency Response & Disposal Plans

  • Spill Protocol: If a powder spill occurs, do not sweep , as this will aerosolize the compound and drastically increase inhalation risk. Instead, cover the spill with a damp absorbent pad or vermiculite to suppress dust. Carefully scoop the mixture into a compatible hazardous waste container using a non-sparking tool.

  • Waste Segregation: Dispose of Methyl 2,4-difluoro-3-nitrobenzoate waste as Halogenated Organic Waste . Do not mix this waste stream with strong acids, bases, or reducing agents, as nitro compounds can react exothermically when subjected to incompatible environments[3].

Workflow Visualization

Chemical_Handling_Workflow Start Pre-Operation Risk Assessment PPE Don Specialized PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hazard Verified Hood Execute in Certified Fume Hood PPE->Hood Setup Complete Spill Spill Detected? Hood->Spill Clean Emergency Spill Protocol (Vermiculite/Absorbent) Spill->Clean Yes Proceed Complete Synthesis/ Transfer Spill->Proceed No Waste Segregate Hazardous Waste (Halogenated Organics) Clean->Waste Proceed->Waste Doff Doff PPE & Wash Hands Waste->Doff

Workflow for handling Methyl 2,4-difluoro-3-nitrobenzoate and spill response.

References

Sources

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